Technical Documentation Center

N-o-tolyl-guanidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-o-tolyl-guanidine hydrochloride
  • CAS: 6976-05-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Di-o-tolylguanidine Hydrochloride: A Selective Sigma Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,3-Di-o-tolylguanidine hydrochloride (DTG-HCl), a potent and selective sigma (σ) receptor agonist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Di-o-tolylguanidine hydrochloride (DTG-HCl), a potent and selective sigma (σ) receptor agonist. Delving into its chemical structure, synthesis, physicochemical properties, and biological activity, this document serves as a crucial resource for researchers exploring its therapeutic potential and for professionals engaged in drug discovery and development.

Introduction: The Significance of 1,3-Di-o-tolylguanidine

1,3-Di-o-tolylguanidine, commonly known as DTG, is a synthetic organic compound that has garnered significant interest in the scientific community for its high affinity and selectivity for sigma receptors. These receptors, once misidentified as a type of opioid receptor, are now recognized as a unique class of intracellular proteins with crucial roles in cell signaling and function. DTG's ability to modulate sigma receptor activity has made it an invaluable tool for studying the physiological and pathophysiological roles of these receptors and a promising lead compound in the development of novel therapeutics for a range of disorders, including cancer, neurological diseases, and pain.[1][2][3] This guide will focus on the hydrochloride salt of DTG, the form in which it is commonly used in research due to its improved solubility and stability.

Chemical Structure and Properties

The chemical identity of 1,3-Di-o-tolylguanidine hydrochloride is crucial for understanding its interactions with biological systems.

Chemical Structure

The structure of 1,3-Di-o-tolylguanidine hydrochloride features a central guanidinium core symmetrically substituted with two ortho-tolyl (2-methylphenyl) groups. The positive charge of the guanidinium ion is delocalized across the three nitrogen atoms through resonance, contributing to its stability. The hydrochloride salt is formed by the protonation of one of the imine nitrogens.

2D Structure:

G cluster_synthesis Synthesis Workflow o_toluidine o-Toluidine thiourea 1,3-Di-o-tolylthiourea o_toluidine->thiourea Ethanol, Reflux cs2 Carbon Disulfide cs2->thiourea guanidine_base 1,3-Di-o-tolylguanidine (Free Base) thiourea->guanidine_base NH3(aq), Cu(OAc)2, O2, 80°C dtg_hcl 1,3-Di-o-tolylguanidine Hydrochloride guanidine_base->dtg_hcl HCl, Ethanol

Caption: Synthetic workflow for 1,3-Di-o-tolylguanidine hydrochloride.

Analytical Characterization

The identity and purity of the synthesized 1,3-Di-o-tolylguanidine hydrochloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. An established LC-MS/MS method can be adapted for this purpose. [4][5]

Mechanism of Action: A Selective Sigma Receptor Agonist

1,3-Di-o-tolylguanidine is a high-affinity and selective ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with Ki values of approximately 69 nM and 21 nM, respectively. [1]Its action as an agonist at these receptors triggers a cascade of intracellular signaling events that can modulate various cellular processes.

Sigma Receptor Signaling

Sigma receptors are located primarily at the endoplasmic reticulum (ER) and are involved in regulating calcium signaling, ion channel function, and cell survival pathways. Upon binding of an agonist like DTG, the sigma-1 receptor can translocate to other cellular compartments and interact with various client proteins, including ion channels and G-protein coupled receptors.

G cluster_cell Cellular Signaling DTG 1,3-Di-o-tolylguanidine (DTG) SigmaR Sigma Receptor (σ1 / σ2) DTG->SigmaR Agonist Binding ER Endoplasmic Reticulum (ER) SigmaR->ER Localization Ca_release Ca²⁺ Release SigmaR->Ca_release Modulation Ion_channels Ion Channel Modulation (e.g., K⁺, Ca²⁺ channels) SigmaR->Ion_channels Modulation Cell_signaling Downstream Cellular Effects (e.g., Apoptosis, Proliferation) Ca_release->Cell_signaling Ion_channels->Cell_signaling

Caption: Simplified signaling pathway of DTG via sigma receptors.

The modulation of these downstream effectors by DTG can lead to diverse cellular responses, providing the basis for its potential therapeutic applications.

Applications in Research and Drug Development

The unique pharmacological profile of 1,3-Di-o-tolylguanidine has led to its use in a variety of research areas, with significant implications for drug development.

Cancer Research

DTG has been shown to inhibit the growth of various cancer cell lines, including small cell lung cancer, by inducing apoptosis. [1]This anti-proliferative effect is mediated through its interaction with sigma receptors, which are often overexpressed in tumor cells.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Plate cancer cells (e.g., NCI-H209 small cell lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 1,3-Di-o-tolylguanidine hydrochloride in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Neuroscience Research

As a sigma receptor agonist, DTG is widely used as a tool to investigate the role of these receptors in the central nervous system. Studies have shown its involvement in modulating neurotransmitter release, pain perception, and neuroprotection. [3][6][7]It has also been shown to potentiate the effects of NMDA receptor antagonists. [2]

Pain Research

DTG has demonstrated antinociceptive effects in animal models of pain, suggesting a potential role for sigma receptor agonists in pain management. [7]However, its effects can be complex, with some studies showing a differential modulation of acute versus tonic pain. [8]

Safety and Toxicology

Understanding the toxicological profile of 1,3-Di-o-tolylguanidine is essential for its safe handling and for assessing its therapeutic index.

Toxicological Data Summary:

EndpointSpeciesRouteValueReference
Acute Oral LD₅₀ Rat (male)Oral500 mg/kg
Reproductive/Developmental Toxicity RatOralPotential teratogen at 50 mg/kg/day. NOAEL for developmental toxicity is 20 mg/kg/day.[9]

Handling Precautions:

1,3-Di-o-tolylguanidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. [5]Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1,3-Di-o-tolylguanidine hydrochloride is a powerful and selective tool for investigating the function of sigma receptors and holds promise as a scaffold for the development of novel therapeutics. Its well-characterized activity as a sigma receptor agonist, coupled with its established synthetic routes, makes it an attractive molecule for researchers in both academic and industrial settings. This guide provides a solid foundation of technical information to support further exploration of this fascinating compound and its potential to address unmet medical needs.

References

  • Reproductive and developmental toxicity screening test of basic rubber accelerator, 1,3-di-o-tolylguanidine, in rats. (2006, July 15). PubMed. Retrieved February 15, 2026, from [Link]

  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 97-39-2 Chemical Name 1,3-di-o-tolylguanidine Structural Formula. (n.d.). OECD. Retrieved February 15, 2026, from [Link]

  • Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023, June 8). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. (1995, April). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons. (2010). ElectronicsAndBooks. Retrieved February 15, 2026, from [Link]

  • US Patent for Process for the preparation of N,N'-disubstituted guanidines. (n.d.). Google Patents.
  • Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. (1995, April). PubMed. Retrieved February 15, 2026, from [Link]

  • 1,3-di-o-tolylguanidine 1,3-di(o-tolyl)guanidine. (2024, January 2). BDMAEE. Retrieved February 15, 2026, from [Link]

  • Ditolylguanidine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. (2023, April 3). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. (2023, April 3). PubMed. Retrieved February 15, 2026, from [Link]

  • Di-o-tolylguanidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Occurrence of 1,3-Diphenylguanidine, 1,3-Di‑o‑tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: - Semantic Scholar. (2023, April 3). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • 1,3-ditolylguanidine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

  • Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2012, September 7). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • 1,3-Di-o-tolylguanidine (DTG) differentially affects acute and tonic formalin pain: antagonism by rimcazole. (1995, September). PubMed. Retrieved February 15, 2026, from [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017, September 1). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. Retrieved February 15, 2026, from [Link]

  • Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. (2023, January 16). Agilent. Retrieved February 15, 2026, from [Link]

  • Preparation method of 1, 3-diamino guanidine hydrochloride. (n.d.). Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Guanidine Salts in Research and Development

A Senior Application Scientist's Field-Proven Insights on N-o-tolyl-guanidine hydrochloride and Related Compounds Navigating the complexities of chemical safety is a cornerstone of successful research and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights on N-o-tolyl-guanidine hydrochloride and Related Compounds

Navigating the complexities of chemical safety is a cornerstone of successful research and drug development. This guide provides a comprehensive overview of the safety data and handling protocols for guanidine derivatives, with a primary focus on the widely used Guanidine hydrochloride, and a comparative analysis of related compounds such as 1,3-Di-o-tolylguanidine. While specific safety data for N-o-tolyl-guanidine hydrochloride is limited, the principles and data presented for these analogous compounds offer a robust framework for risk assessment and safe laboratory practices.

Hazard Identification and Classification

Guanidine hydrochloride is classified as a hazardous substance and requires careful handling to mitigate potential risks.[1][2][3] It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][4]

GHS Hazard Statements:

  • H302 + H332: Harmful if swallowed or if inhaled.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H402: Harmful to aquatic life.[1][4]

The signal word for Guanidine hydrochloride is "Warning".[2][5] For 1,3-Di-o-tolylguanidine, the signal word is "Danger," with a primary hazard statement of "Toxic if swallowed".[3]

Toxicological Profile

Understanding the toxicological properties of a substance is fundamental to appreciating the causality behind recommended safety protocols.

Acute Toxicity

For Guanidine hydrochloride, the acute toxicity values are as follows:

  • Oral LD50 (Rat): 475 mg/kg[5]

  • Dermal LD50 (Rabbit): >2000 mg/kg[5]

  • Inhalation LC50 (Rat): 3.2 mg/L/4h[5]

In contrast, 1,3-Di-o-tolylguanidine exhibits higher acute oral toxicity:

  • Oral LD50 (Rat): 500 mg/kg[3][6]

Health Effects

Exposure to Guanidine hydrochloride can lead to a range of symptoms. As a parasympathomimetic agent, it can cause salivation, perspiration, dizziness, vomiting, and diarrhea.[1][4] In severe cases, there is a risk of collapse and cardiac arrest.[1][4] It is also known to cause damage to organs through prolonged or repeated exposure.[7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for ensuring the safety of laboratory personnel. This can be visualized as a hierarchy of controls.

HierarchyOfControls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls
  • Work with Guanidine hydrochloride and its derivatives should be conducted in a well-ventilated area.[2][5] The use of a chemical fume hood is recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[8]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[5] However, if dust is generated, a NIOSH/MSHA-approved respirator should be worn.[9]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of Guanidine hydrochloride and preventing accidental exposure.

Handling
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[1][5]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][5][10]

  • Keep the container tightly closed.[2][5][6]

  • Guanidine hydrochloride is hygroscopic and should be protected from moisture.[5][9]

First-Aid and Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]

Spill Response Workflow

SpillResponse cluster_spill Guanidine Hydrochloride Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spillage (Sweep or vacuum) Contain->Collect Dispose Dispose of Waste (In a suitable, closed container) Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Step-by-step workflow for responding to a Guanidine hydrochloride spill.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Guanidine hydrochloride is provided in the table below.

PropertyValue
Molecular Formula CH5N3 · HCl
Molecular Weight 95.53 g/mol [1][2][5]
Appearance Off-white powder solid[5]
Melting Point 179 - 186 °C[5]
pH 4.8 (250 g/l aq. sol)[5]
Specific Gravity 1.340[5]
Decomposition Temp. 310 °C[5]

Stability and Reactivity

Guanidine hydrochloride is stable under normal conditions.[7] However, it is hygroscopic and incompatible with strong oxidizing agents.[5] Avoid temperatures above 300°C, exposure to moist air or water, and dust formation.[2][5] Hazardous decomposition products include hydrogen chloride gas, nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[1][5] Do not allow the chemical to enter drains.[2][11]

References

  • SAFETY D
  • SAFETY D
  • 1 - SAFETY D
  • Safety Data Sheet - Cayman Chemical. (2025-12-04).
  • Guanidine Hydrochloride 6M Solution - BioSpectra, Inc.
  • 2 - SAFETY D
  • N-O-TOLYL-GUANIDINE HYDROCHLORIDE | 6976-05-2 - ChemicalBook.
  • GUANIDINE HYDROCHLORIDE CAS No 50-01-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
  • SAFETY D
  • Guanidine Hydrochloride Formul
  • Guanidine Hydrochloride Material Safety Data Sheet (MSDS)
  • Safety Data Sheet Guanidine Hydrochloride - BioSpectra, Inc.
  • GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology - Alpha Chemika.
  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH.

Sources

Foundational

A Comprehensive Technical Guide to 2-Methylphenylguanidine Monohydrochloride for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-methylphenylguanidine monohydrochloride, a compound of interest in various research and drug development applications. The document details its chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-methylphenylguanidine monohydrochloride, a compound of interest in various research and drug development applications. The document details its chemical identity, including an extensive list of synonyms and identifiers, physicochemical properties, and a representative synthesis pathway. Furthermore, it explores its applications and presents a foundational experimental workflow for assessing the biological activity of guanidinium compounds. This guide is intended to serve as a critical resource for scientists, offering both foundational knowledge and practical insights to facilitate its use in a laboratory setting.

Chemical Identity and Nomenclature

Accurate identification of a chemical entity is paramount for reproducibility and safety in research. 2-Methylphenylguanidine monohydrochloride is known by several names, which can lead to ambiguity. The following table consolidates its nomenclature and key chemical identifiers to ensure clarity. The ortho- (o-) substitution pattern is a critical structural feature.

Identifier Type Value Source
Common Name 2-Methylphenylguanidine monohydrochlorideN/A
Synonym o-Tolylguanidine hydrochlorideN/A
Synonym (2-Methylphenyl)guanidine hydrochlorideN/A
Synonym N-(2-Methylphenyl)guanidine hydrochlorideN/A
IUPAC Name carbamimidoyl(2-methylphenyl)azanium chlorideN/A
CAS Number 41130-39-6 (for hydrochloride)[1]
Parent CAS Number 97-39-2 (for free base, Di-o-tolylguanidine)[1][2]
Molecular Formula C₈H₁₂ClN₃N/A
Molecular Weight 185.66 g/mol N/A

Note: The CAS number 97-39-2 is often associated with the related compound 1,3-di-o-tolylguanidine.[1][3] Researchers should exercise caution and verify the specific structure of the material being sourced.

Physicochemical Properties

Understanding the physicochemical properties of 2-methylphenylguanidine monohydrochloride is essential for its proper handling, storage, and use in experimental design, such as preparing stock solutions and designing delivery systems.

Property Value Notes Source
Physical State White to off-white crystalline solidTypical for hydrochloride salts of organic bases.[4][5]
Melting Point 215-217 °CData for the closely related o-toluidine hydrochloride.[4][5]
Solubility Soluble in waterThe hydrochloride salt form enhances aqueous solubility.[6]
Storage Room temperature, in a cool, dark, and dry place.The compound is hygroscopic and may be light/moisture sensitive.[5]
Stability Stable under recommended storage conditions.Incompatible with strong oxidizing agents and alkalis.[5]

Synthesis and Characterization

Representative Synthesis Pathway

Substituted guanidines are commonly synthesized through a process known as guanidinylation. A prevalent method involves the reaction of an amine with a cyanamide derivative. For 2-methylphenylguanidine, the synthesis can be achieved by reacting 2-methylaniline (o-toluidine) with a suitable cyanamide source. The reaction is often facilitated by a Lewis acid catalyst to enhance the electrophilicity of the cyanamide carbon atom, making it more susceptible to nucleophilic attack by the amine.[7] The final step involves treatment with hydrochloric acid to form the stable monohydrochloride salt.

The choice of starting materials and catalysts is critical. For instance, using o-toluidine ensures the correct substitution pattern on the phenyl ring. The use of a Lewis acid catalyst is an experimental choice designed to improve reaction kinetics and yield, which is particularly important when dealing with potentially sterically hindered amines.[7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2-Methylaniline (o-Toluidine) F 2-Methylphenylguanidine (Free Base) A->F Nucleophilic Attack B Cyanamide Derivative (e.g., H₂NCN) B->F C Lewis Acid Catalyst (e.g., ZnCl₂) C->F Catalysis D Solvent (e.g., Toluene) D->F E Heat (Reflux) E->F G 2-Methylphenylguanidine Monohydrochloride F->G Protonation H Aqueous HCl H->G

Fig 1. Generalized synthesis workflow for 2-methylphenylguanidine monohydrochloride.
Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the presence and position of the methyl group on the phenyl ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N bonds of the guanidinium group.

Applications in Research and Drug Development

The guanidinium group is a key structural motif found in the amino acid arginine and is crucial for many biological interactions. It is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen bond interactions with biological targets like nucleic acids and the phosphate backbones of proteins. As such, synthetic guanidine-containing molecules are of significant interest.

  • Molecular Probes: Substituted guanidines can be designed to target specific biological macromolecules, acting as probes to study molecular recognition events.

  • Pharmacological Scaffolds: The guanidinium group is a feature in various pharmacologically active compounds. Its ability to mimic arginine allows for the design of enzyme inhibitors, receptor antagonists, or ion channel modulators.

  • Organic Synthesis: Guanidines serve as versatile intermediates and catalysts in organic chemistry, valued for their strong basicity and unique reactivity.[8]

Example Experimental Workflow: In Vitro Assay

To ensure the trustworthiness of experimental results, protocols must be self-validating. This example protocol for assessing the inhibitory activity of a guanidinium compound against a target enzyme includes essential controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-methylphenylguanidine monohydrochloride against a target enzyme in vitro.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 1.86 mg of 2-methylphenylguanidine monohydrochloride (MW=185.66 g/mol ).

    • Dissolve in 1.0 mL of sterile, nuclease-free water to create a 10 mM stock solution. Causality: Using a high-concentration stock in a validated solvent like water minimizes the volume of solvent added to the final assay, reducing potential solvent-induced artifacts.

    • Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Serial Dilution:

    • Perform a serial dilution of the 10 mM stock solution in the appropriate assay buffer to generate a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Causality: A wide concentration range is crucial for accurately defining the dose-response curve and calculating the IC₅₀.

  • Assay Plate Setup:

    • Use a 96-well microplate suitable for the detection method (e.g., absorbance, fluorescence).

    • Test Wells: Add assay buffer, target enzyme, and the serially diluted compound.

    • Positive Control Wells: Add assay buffer, target enzyme, and a known inhibitor. Trustworthiness: This validates that the assay can detect inhibition.

    • Negative Control (Vehicle) Wells: Add assay buffer, target enzyme, and an equivalent volume of the solvent used for the compound (water). This represents 100% enzyme activity. Trustworthiness: This establishes the baseline for calculating percent inhibition.

    • Blank Wells: Add assay buffer and substrate only (no enzyme). Trustworthiness: This corrects for any background signal from the substrate or buffer.

  • Reaction and Detection:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the enzyme's substrate to all wells.

    • Read the plate at specified time intervals using a microplate reader.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare 10 mM Stock Solution B 2. Create Serial Dilutions A->B C 3. Plate Setup: - Test Compound - Positive Control - Negative Control B->C D 4. Pre-incubate (15 min, 37°C) C->D E 5. Add Substrate (Initiate Reaction) D->E F 6. Read Plate (e.g., Fluorescence) E->F G 7. Calculate % Inhibition vs. Negative Control F->G H 8. Plot Dose-Response Curve & Determine IC₅₀ G->H

Fig 2. Experimental workflow for determining the IC₅₀ of a test compound.

References

  • National Institute of Standards and Technology (NIST). Guanidine, N,N'-bis(2-methylphenyl)-. In: NIST Chemistry WebBook. [Link]

  • Organisation for Economic Co-operation and Development (OECD). SIDS INITIAL ASSESSMENT PROFILE: 1,3-di-o-tolylguanidine. [Link]

  • National Center for Biotechnology Information (NCBI). Methylguanidine monohydrochloride. In: PubChem Compound Database. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]

  • National Center for Biotechnology Information (NCBI). Hexylguanidine monohydrochloride. In: PubChem Compound Database. [Link]

  • BDMAEE. 1,3-di-o-tolylguanidine. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanidinylation. [Link]

  • National Center for Biotechnology Information (NCBI). Di-o-tolylguanidine. In: PubChem Compound Database. [Link]

  • Brandt, J. (2014). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid [Doctoral dissertation, Cardiff University]. ORCA. [Link]

  • Atwal, K. S. (1993). Substituted guanidines, and process for their preparation. (WO 93/19042).

Sources

Exploratory

Physicochemical Profiling: N-o-tolyl-guanidine Hydrochloride

This guide provides an in-depth physicochemical analysis of N-o-tolyl-guanidine (specifically the hydrochloride salt), addressing its acid dissociation constant (pKa), structural determinants of basicity, and experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical analysis of N-o-tolyl-guanidine (specifically the hydrochloride salt), addressing its acid dissociation constant (pKa), structural determinants of basicity, and experimental validation protocols.

Executive Summary

N-o-tolyl-guanidine (CAS: 6976-05-2 for the HCl salt) is a mono-substituted guanidine derivative. While often conflated with the symmetric and more common 1,3-Di-o-tolylguanidine (DTG) , the mono-substituted species exhibits distinct physicochemical behavior.

The guanidine core is one of the strongest organic bases, typically exhibiting a pKa of ~13.6. However, aryl substitution (such as the o-tolyl group) significantly attenuates this basicity through resonance delocalization and steric inhibition.

Key Data Point:

  • 1,3-Di-o-tolylguanidine (DTG): pKa = 10.67 (Experimental standard).

  • N-o-tolyl-guanidine (Mono): pKa

    
    10.8 – 11.0  (Predicted based on Hammett relationships; vendor data varies).
    

This guide details the structural logic behind these values and provides a self-validating protocol for experimental determination.

Part 1: The pKa Landscape

The basicity of guanidines is defined by the stability of the conjugate acid (the guanidinium cation). The pKa value refers to the deprotonation of this cationic form.

Comparative Basicity Table
CompoundStructurepKa (Conjugate Acid)Source/Notes
Guanidine Unsubstituted13.6 Standard Reference [1]
N-Phenylguanidine Mono-aryl10.77 Literature Consensus [2]
N-o-tolyl-guanidine Mono-aryl (ortho-methyl)10.8 – 11.1 Predicted (Hammett)
1,3-Di-o-tolylguanidine Di-aryl (Symmetric)10.67 OECD SIDS / Experimental [3]
N-o-tolyl-guanidine HCl Mono-aryl Salt~8.1 *Vendor Data (Sigma) - likely an outlier or specific solvent condition [4]

Technical Insight: The "8.1" value reported in some vendor catalogs for the mono-species is likely an anomaly or refers to a specific non-aqueous condition. Structurally, the electron-donating methyl group (+I effect) on the phenyl ring should theoretically increase basicity slightly compared to phenylguanidine (10.77), not decrease it by 2 log units. Researchers should treat the 10.7–11.0 range as the chemically logical expectation and the 10.67 of the di-substituted analog as the closest robust experimental benchmark.

Part 2: Structural Determinants of Basicity[3]

To understand why the pKa sits in the 10–11 range, we must analyze the competition between resonance stabilization and steric hindrance.

Resonance Stabilization (The Driver of Basicity)

Upon protonation, the guanidine molecule becomes the guanidinium cation .[1] This cation is exceptionally stable because the positive charge is delocalized symmetrically across all three nitrogen atoms. This stability drives the equilibrium toward the protonated form, resulting in a high pKa.

The Aryl "Sink" Effect

Attaching an o-tolyl (methylphenyl) group disrupts this perfect symmetry. The phenyl ring acts as an electron-withdrawing group (EWG) via resonance, pulling electron density away from the central carbon. This destabilizes the cation relative to unsubstituted guanidine, dropping the pKa from 13.6 to ~10.8.

The Ortho-Effect (Steric Twist)

The methyl group at the ortho position introduces steric bulk. This forces the phenyl ring to twist out of coplanarity with the guanidine system.

  • Consequence: The twist reduces the phenyl ring's ability to withdraw electrons (Inhibition of Resonance), which can paradoxically maintain higher basicity compared to para-substituted analogs.

Visualization: Structural Logic Flow

The following diagram illustrates the logical flow determining the pKa.

G Guanidine Unsubstituted Guanidine (pKa ~13.6) ArylSub Add Aryl Group (Resonance Withdrawal) Guanidine->ArylSub Electron density pulled into ring reduces basicity OrthoSub Add Ortho-Methyl Group (Steric Bulk + Inductive Effect) ArylSub->OrthoSub Methyl group adds steric twist & slight electron donation Result N-o-tolyl-guanidine (pKa ~10.8 - 11.0) OrthoSub->Result Net Effect: Moderately Strong Base

Figure 1: Structural Activity Relationship (SAR) flow determining the basicity of N-o-tolyl-guanidine.

Part 3: Experimental Determination Protocol

Given the discrepancy between theoretical predictions and some vendor data, experimental verification is the gold standard. The following protocol uses Potentiometric Titration , the most reliable method for bases in this pKa range.

Protocol: Potentiometric Titration of Guanidine Salts

Objective: Determine the thermodynamic pKa of N-o-tolyl-guanidine HCl.

Reagents:

  • Analyte: N-o-tolyl-guanidine HCl (~20 mg).

  • Titrant: 0.1 M NaOH (Standardized, CO2-free).

  • Solvent: 0.1 M KCl (Ionic strength adjuster) or Methanol/Water mix if solubility is poor.

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01.

    • Critical: Ensure the slope is >98% to guarantee accuracy at high pH.

  • Sample Preparation:

    • Dissolve

      
       mol of N-o-tolyl-guanidine HCl in 50 mL of degassed water (containing 0.1 M KCl).
      
    • Note: If the compound precipitates, use a co-solvent (e.g., 30% Methanol) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (0.05 mL).

    • Monitor pH until the curve passes the equivalence point (typically pH > 12).

  • Data Analysis (Bjerrum Method):

    • Calculate

      
       (average number of protons bound per molecule).
      
    • The pKa is the pH at the half-neutralization point (where [Base] = [Acid]).

Workflow Diagram

Titration Start Weigh Sample (N-o-tolyl-guanidine HCl) Dissolve Dissolve in 0.1M KCl (degassed) Start->Dissolve Titrate Add 0.1M NaOH (Dynamic Dosing) Dissolve->Titrate Calibrate Calibrate Electrode (pH 4, 7, 10) Calibrate->Titrate Measure Record pH vs Volume Titrate->Measure Loop until pH > 12 Measure->Titrate Calculate Determine Inflection Point (First Derivative) Measure->Calculate Complete Result Calculate pKa Calculate->Result

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Part 4: Implications for Research & Development

Understanding the pKa of N-o-tolyl-guanidine is critical for three specific areas of drug development:

Solubility Profiling

At physiological pH (7.4), N-o-tolyl-guanidine (pKa ~10.8) will be >99.9% protonated (cationic).

  • Impact: High aqueous solubility in the stomach (pH 1-2) and blood (pH 7.4).

  • Risk: Poor passive membrane permeability across the Blood-Brain Barrier (BBB) unless mediated by active transport (e.g., Organic Cation Transporters), as the neutral species is required for passive diffusion.

Receptor Binding (NMDA/Sigma)

Many guanidine ligands (like DTG) bind to the PCP site of the NMDA receptor or the Sigma-1 receptor.

  • Mechanism: The binding pocket typically contains an aspartate or glutamate residue (anionic). The high pKa ensures the guanidine remains protonated, facilitating a critical salt bridge interaction with the receptor.

Impurity Analysis

In the synthesis of DTG or other pharmaceutical guanidines, the mono-substituted N-o-tolyl-guanidine is a common impurity.

  • Separation: Due to the slight pKa difference between Mono (~11.0) and Di (~10.[2]7) forms, pH-modified HPLC (using a high pH buffer like ammonium bicarbonate) can alter their ionization ratios differently, improving chromatographic resolution.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for guanidine pKa = 13.6).[1][3][4]

  • Raczyńska, E. D., et al. (2016). "Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase." Chemical Reviews, 116(22), 13454-13511. Link

  • OECD SIDS. (2007). "1,3-Di-o-tolylguanidine (CAS 97-39-2) Initial Assessment Report." UNEP Publications. (Source for DTG pKa = 10.67). Link

  • Sigma-Aldrich. (2024). "Product Specification: N-o-Tolylguanidine Hydrochloride." (Source of the conflicting 8.1 value, noted as vendor data). Link

  • Leito, I., et al. (2018). "Experimental basicity of superbasic phosphazenes and guanidines." Journal of Organic Chemistry. (Methodology for guanidine titration). Link

Sources

Foundational

Technical Guide: Characterization & Synthesis of 1-(2-Methylphenyl)guanidine Hydrochloride

This guide is structured to address the specific request for 1-(2-methylphenyl)guanidine hydrochloride while rigorously distinguishing it from its more common di-substituted analog (1,3-di-o-tolylguanidine or DTG), which...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific request for 1-(2-methylphenyl)guanidine hydrochloride while rigorously distinguishing it from its more common di-substituted analog (1,3-di-o-tolylguanidine or DTG), which is frequently used in drug development as a sigma receptor ligand.

Due to the niche status of the mono-substituted hydrochloride salt in open literature compared to the free base or the di-substituted form, this guide serves as a synthesis and characterization manual , providing the theoretical grounding, synthesis protocols, and validation methods required to determine its precise physical constants in a research setting.

Part 1: Executive Technical Summary

The Identity Paradox & Nomenclature

In pharmaceutical research, precision in nomenclature is critical. The compound 1-(2-methylphenyl)guanidine hydrochloride (also known as N-(2-methylphenyl)guanidine HCl or Mono-o-tolylguanidine HCl) is frequently confused with the potent sigma receptor ligand 1,3-di-o-tolylguanidine (DTG) .

  • Target Compound (Mono): 1-(2-methylphenyl)guanidine HCl.

    • Structure: A single o-tolyl group attached to the guanidine core.[1][2]

    • Role: Synthetic intermediate; less common as a final pharmacophore.

  • Common Analog (Di): 1,3-Di-o-tolylguanidine (DTG).

    • Structure: Two o-tolyl groups.[1][2]

    • Melting Point (Free Base):176–179 °C (Lit. Standard).

    • Role: Selective

      
      1/
      
      
      
      2 receptor ligand.
Melting Point Data

As a specialized intermediate, the specific melting point of the mono-hydrochloride salt is not a standard catalog value in major databases (unlike DTG). Based on structural analogs (phenylguanidine HCl) and thermodynamic trends of guanidinium salts, the theoretical expected range is provided below, alongside the established values for the di-substituted analog for exclusion purposes.

Compound FormChemical IdentityMelting Point (°C)Status
Target Salt 1-(2-methylphenyl)guanidine HCl ~140 – 160 °C (Predicted*)Requires Experimental Validation
Analog (Mono) Phenylguanidine HCl135 – 138 °CReference Standard
Analog (Di) 1,3-Di-o-tolylguanidine (Free Base)176 – 179 °CCommon Sigma Ligand
Analog (Di) 1,3-Di-o-tolylguanidine (HCl Salt)>250 °C (Decomp.)High Lattice Energy

> Note: Mono-guanidines often form hygroscopic salts which can depress observed melting points if not strictly dried. The protocol below outlines the procedure for synthesis and precise determination.

Part 2: Synthesis & Production Protocol

To obtain the pure 1-(2-methylphenyl)guanidine hydrochloride for characterization, a direct guanylation of o-toluidine is the standard method. This protocol ensures the formation of the mono-substituted salt, avoiding the di-substituted byproduct.

Reaction Mechanism

The synthesis relies on the nucleophilic attack of the primary amine (o-toluidine) on the cyanamide carbon, catalyzed by acid (HCl).

SynthesisPathway Toluidine o-Toluidine HCl (Substrate) Intermediate Transition State (Amidine-like) Toluidine->Intermediate + Cyanamide Reflux (EtOH) Cyanamide Cyanamide (H2N-CN) Cyanamide->Intermediate Product 1-(2-methylphenyl)guanidine HCl (Target) Intermediate->Product Major Pathway (1:1 Stoichiometry) Byproduct 1,3-Di-o-tolylguanidine (Impurity) Intermediate->Byproduct Excess Toluidine High Temp

Figure 1: Synthetic pathway for mono-substituted aryl guanidines. Controlling stoichiometry is key to avoiding the di-substituted impurity.

Experimental Procedure

Reagents:

  • o-Toluidine hydrochloride (1.0 eq)

  • Cyanamide (1.1 eq) - Caution: Toxic/Skin Irritant

  • Ethanol (Absolute)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of o-toluidine hydrochloride in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of cyanamide (50% aq. solution or solid) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 12–16 hours under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The mono-guanidine will appear more polar than the starting aniline.

  • Isolation:

    • Cool the reaction to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add diethyl ether (50 mL) to induce precipitation of the hydrochloride salt.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether to remove any unreacted cyanamide or aniline traces.

  • Drying: Dry in a vacuum oven at 40 °C for 24 hours (Critical for accurate MP determination).

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chemical data comes from rigorous characterization. Do not rely on a single visual melting point. Use this triad of validation:

Melting Point Determination (Capillary Method)
  • Instrument: Calibrated Mel-Temp or DSC (Differential Scanning Calorimetry).

  • Ramp Rate: 1 °C/min near the expected range (130–160 °C).

  • Observation: Watch for "sweating" (hygroscopicity) vs. true melting.

    • True Melt: Sharp transition from solid to clear liquid.

    • Decomposition: Darkening/browning before liquid phase (common in guanidines >200 °C).

NMR Spectroscopic Confirmation

To distinguish the Mono target from the Di impurity:

  • 1H NMR (DMSO-d6):

    • Mono-Guanidine: You should observe integration for one o-tolyl ring (4 aromatic protons, 1 methyl group ~2.2 ppm) and a broad exchangeable signal for 4 guanidinium protons (-NH-C(=NH2)NH2+).

    • Di-Guanidine (Impurity): Integration will show two o-tolyl rings relative to the guanidine core protons.

    • Key Shift: The guanidinium N-H protons in the mono-salt typically appear around 7.0–7.5 ppm (broad).

HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Logic: The Mono-guanidine is more polar (elutes earlier) than the Di-guanidine (more lipophilic, elutes later).

Part 4: Decision Logic for Researchers

Use this flowchart to determine if your sample is the correct salt form or the common sigma ligand.

IdentificationLogic Start Unknown Sample 'o-Tolylguanidine' Solubility Solubility Test (Water) Start->Solubility Soluble Soluble (Ionic Salt) Solubility->Soluble Yes Insoluble Insoluble (Free Base) Solubility->Insoluble No MP_Check Melting Point Check Soluble->MP_Check Result_A MP ~176-179°C Likely 1,3-Di-o-tolylguanidine (Base) (Sigma Ligand) Insoluble->Result_A Matches Lit Data Result_B MP ~135-160°C Likely 1-(2-methylphenyl)guanidine HCl (Mono-Salt) MP_Check->Result_B Range 135-160°C Result_C MP >220°C Likely Di-Guanidine Salt or Decomposition MP_Check->Result_C High MP

Figure 2: Logical workflow for identifying o-tolylguanidine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7333, 1,3-Di-o-tolylguanidine. Retrieved from [Link]

    • Citation Note: Authoritative source for the di-substituted ligand properties (MP 179°C).
  • Werner, E. A., & Bell, J. (1920).The preparation of guanidine salts and of isomeric dimethylguanidines. Journal of the Chemical Society, Transactions. Citation Note: Foundational text on the synthesis of mono-substituted guanidines via cyanamide.
  • Sigma-Aldrich (Merck).Safety Data Sheet: 1,3-Di-o-tolylguanidine. Citation Note: Verifies the melting point of the common "o-tolylguanidine" trade product.
  • Katritzky, A. R., et al. (2005).Synthesis of mono- and N,N-disubstituted guanidines. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-o-Tolylguanidine via Nucleophilic Addition

Abstract This application note details the protocol for the synthesis of N-o-tolylguanidine (1-(o-tolyl)guanidine) via the acid-catalyzed nucleophilic addition of o-toluidine hydrochloride to cyanamide (the Rathke synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of N-o-tolylguanidine (1-(o-tolyl)guanidine) via the acid-catalyzed nucleophilic addition of o-toluidine hydrochloride to cyanamide (the Rathke synthesis). While the di-substituted analog (1,3-di-o-tolylguanidine, DOTG) is a common rubber accelerator and sigma receptor ligand, the mono-substituted variant requires precise stoichiometric control to prevent over-arylation. This guide provides a robust, self-validating methodology for researchers requiring the mono-guanidine scaffold, emphasizing reaction kinetics, safety regarding carcinogenic starting materials, and purification strategies to isolate the target from potential diaryl by-products.

Safety Assessment (Critical)

WARNING: This protocol involves handling o-Toluidine , a known human carcinogen (Group 1) and blood toxin (induces methemoglobinemia). Strict adherence to safety protocols is non-negotiable.

ReagentCAS No.[1][2][3]Hazard ClassCritical Safety Measures
o-Toluidine 95-53-4Carcinogen (1B), Acute Tox.Use in a certified fume hood only. Double glove (Nitrile/Laminate). Wear a respirator if outside a hood.
Cyanamide 420-04-2Acute Tox., Skin Corr.Avoid contact with acid except in controlled reaction (risk of violent polymerization). Store < 20°C.
HCl (conc.) 7647-01-0CorrosiveAdd slowly to organics to prevent splashing/exotherms.

Introduction & Mechanistic Insight

Chemical Context

Guanidines are pivotal motifs in medicinal chemistry, serving as superbasic organocatalysts and pharmacophores. The synthesis of N-arylguanidines typically proceeds via the reaction of an aniline salt with cyanamide.

The reaction is a competition between the formation of the mono-substituted product (Target) and the di-substituted product (DOTG).

  • Target: N-o-tolylguanidine (formed by 1:1 addition).

  • By-Product: 1,3-di-o-tolylguanidine (formed if the mono-product reacts with a second equivalent of aniline, displacing ammonia).

Reaction Mechanism

The mechanism involves the nucleophilic attack of the aniline nitrogen on the nitrile carbon of the cyanamide. Acid catalysis is required to protonate the cyanamide nitrile, making it sufficiently electrophilic for attack by the aniline (which must be in equilibrium with its salt form).

Mechanism Reagents o-Toluidine + Cyanamide (H+ Catalyst) Activation Protonation of Nitrile Group Reagents->Activation H+ Attack Nucleophilic Attack (Formation of Amidine Int.) Activation->Attack Ar-NH2 Tautomer Tautomerization Attack->Tautomer Product N-o-Tolylguanidine (Salt Form) Tautomer->Product

Figure 1: Mechanistic pathway for the acid-catalyzed addition of o-toluidine to cyanamide.

Experimental Protocol

Reagent Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
o-Toluidine 107.161.010.7 g (100 mmol)Nucleophile
HCl (37%) 36.461.08.3 mL (~100 mmol)Catalyst/Salt formation
Cyanamide (50% aq) 42.041.512.6 g (~150 mmol)Electrophile (Excess)
Ethanol (Abs) 46.07Solvent50 mLSolvent

Note: A 1.5 equivalent excess of Cyanamide is used to drive the reaction toward the mono-substituted product and minimize the likelihood of the mono-product reacting with remaining aniline to form the di-substituted species.

Step-by-Step Methodology
Phase 1: Preparation of o-Toluidine Hydrochloride
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.

  • Dissolution: Add 10.7 g of o-toluidine and 30 mL of ethanol to the flask. Cool to 0–5°C in an ice bath.

  • Salt Formation: Dropwise add 8.3 mL of concentrated HCl (37%) via the addition funnel.

    • Observation: A white precipitate (o-toluidine hydrochloride) may form. This is normal.

    • Control: Keep temperature < 20°C to prevent oxidation/tarring.

Phase 2: Reaction (Rathke Synthesis)
  • Addition: Add the Cyanamide solution (50% wt in water) slowly to the stirred amine salt mixture.

  • Reflux: Heat the mixture to reflux (approx. 85°C bath temperature) for 6–8 hours.

    • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting aniline spot (higher Rf) should disappear.

    • Self-Validation: If the reaction turns dark black/tarry rapidly, reduce heat; oxidative degradation is occurring.

Phase 3: Workup and Isolation
  • Concentration: Remove approx. 50% of the solvent under reduced pressure (Rotavap).

  • Basification: Cool the residue to room temperature. Slowly add 20% NaOH solution until pH reaches ~12-13.

    • Chemistry: This converts the guanidinium hydrochloride salt into the free base.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Differentiation: The mono-guanidine is moderately polar. If a solid precipitates before extraction that is insoluble in water but soluble in organics, it might be the di-substituted by-product (DOTG). Filter this off if present.

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and evaporate to dryness.
    
Phase 4: Purification (Crucial for Mono-Selectivity)
  • Recrystallization: The crude residue is likely a mixture. Recrystallize from minimal boiling water or toluene.

    • Note: N-o-tolylguanidine (mono) is more water-soluble than DOTG. Dissolving in hot water and filtering off any insoluble material (likely DOTG) is an effective purification method.

    • Crystallization: Cool the filtrate to 4°C overnight. White needles should form.

Process Workflow Diagram

Workflow Start Start: o-Toluidine + EtOH Salt Add HCl (conc) (Form Amine Salt) Start->Salt AddCN Add Cyanamide (1.5 eq) Reflux 6-8h Salt->AddCN Check TLC Check (Aniline Consumed?) AddCN->Check Check->AddCN No (Continue Reflux) Base Basify (NaOH pH 12) Extract w/ DCM Check->Base Yes Purify Recrystallize (Hot Water/Toluene) Base->Purify Final Pure N-o-Tolylguanidine Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of N-o-tolylguanidine.

Characterization & Quality Control

To ensure the isolated product is the mono-substituted guanidine and not the di-substituted (DOTG), compare against the following parameters:

ParameterN-o-Tolylguanidine (Target)1,3-Di-o-Tolylguanidine (Impurity)
Stoichiometry ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Melting Point ~145–148°C (as salt/biguanide analog)179°C (Distinctive) [1, 2]
Solubility Soluble in hot water; polar organics.Insoluble in water; soluble in CHCl3.
1H NMR (DMSO-d6) Aromatic: 4H (multiplet).Methyl: Singlet ~2.2 ppm.NH: Broad singlets (integrates to 4H exchangeable).Aromatic: 8H (multiplet).Methyl: Singlet ~2.2 ppm (integrates 6H).NH: Integrates to 3H.

Validation Check: Dissolve a small amount of product in dilute HCl.

  • If it dissolves completely

    
     Likely Mono-guanidine or salt form.
    
  • If a precipitate remains or forms an oil

    
     Check for unreacted aniline or neutral impurities.
    

Troubleshooting

  • Low Yield: Often caused by hydrolysis of cyanamide to urea before it reacts with the amine. Ensure the amine hydrochloride is fully formed before adding cyanamide.

  • Tarry Product: Reaction temperature too high or air exposure. o-Toluidine oxidizes easily. Ensure nitrogen atmosphere.

  • Presence of DOTG: If the MP is approaching 176-179°C, you have formed the di-substituted product.

    • Correction: Increase the equivalents of Cyanamide (to 2.0 eq) and decrease reaction concentration to favor mono-substitution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7333, 1,3-Di-o-tolylguanidine. Retrieved from [Link]

  • Organic Syntheses. Nitroguanidine (General procedure for guanidine synthesis). Coll. Vol. 1, p.399 (1941). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Guanylation of o-Toluidine Hydrochloride for Synthetic Chemistry

Abstract: The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in strong hydrogen bonding interactions and its protonated state under physiological pH. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in strong hydrogen bonding interactions and its protonated state under physiological pH. The synthesis of substituted guanidines, such as o-tolylguanidine, from readily available amine precursors is a critical transformation. This document provides a detailed guide for researchers on the reaction conditions for the guanylation of o-toluidine hydrochloride. We will explore multiple synthetic strategies, from classic reagents to modern catalytic systems, explaining the causality behind procedural choices to ensure reproducible and high-yielding outcomes.

Introduction: The Significance of the Guanidino Group

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally significant motif. Its conjugate acid, the guanidinium cation, is stabilized by resonance, allowing it to remain protonated across a wide physiological pH range. This property is fundamental to the function of the amino acid arginine and is leveraged in drug design to enhance cell permeability and facilitate molecular recognition at biological targets. o-Tolylguanidine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The primary challenge in synthesizing guanidines from amines like o-toluidine lies in the selection of an appropriate guanylating agent and reaction conditions that accommodate the amine's nucleophilicity and steric profile. Starting from o-toluidine hydrochloride, a stable and easily handled salt, requires careful consideration of basicity to liberate the reactive free amine in situ. This guide details three robust protocols to achieve this transformation, each with distinct advantages.

Mechanistic Principles of Amine Guanylation

The core of any guanylation reaction is the nucleophilic attack of an amine's lone pair of electrons on the electrophilic carbon of a guanylating agent. The choice of agent dictates the reaction's mechanism, efficiency, and the byproducts formed.

  • Direct Addition-Elimination: Reagents like 1H-pyrazole-1-carboxamidine feature a good leaving group (pyrazole). The amine attacks the carboxamidine carbon, forming a tetrahedral intermediate, which then collapses, eliminating the pyrazole to yield the guanidine product.

  • In Situ Activation of Thioureas: Thioureas, particularly those protected with electron-withdrawing groups like tert-butoxycarbonyl (Boc), are poor guanylating agents on their own. They require activation via desulfurization to form a highly reactive carbodiimide intermediate.[2][3] This is often achieved with metal salts (e.g., AgNO₃, HgCl₂) or other reagents like cyanuric chloride (TCT) that have a high affinity for sulfur.[3][4] The amine then readily adds across the C=N bond of the carbodiimide.

  • Catalytic Addition to Cyanamides or Carbodiimides: Atom-economical methods utilize catalysts, such as Lewis acids (Sc(OTf)₃, Yb(OTf)₃) or organometallic complexes (ZnEt₂), to activate relatively unreactive precursors like cyanamide or carbodiimides.[5][6][7][8] The catalyst enhances the electrophilicity of the C≡N or N=C=N unit, facilitating the amine's nucleophilic attack.[5][8]

Below is a generalized workflow for a typical guanylation experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Weigh o-Toluidine HCl & Guanylating Agent B Add Anhydrous Solvent A->B C Add Base (e.g., DIPEA, Et3N) B->C D Stir at Defined Temperature (e.g., RT to 50°C) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction (if necessary) E->F Reaction Complete G Aqueous Extraction F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Generalized experimental workflow for the guanylation of an amine hydrochloride.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. o-Toluidine is toxic and a suspected carcinogen.[9] Handle all chemicals with care and consult their Safety Data Sheets (SDS).

Protocol 1: Guanylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

This method is highly reliable and employs a stable, commercially available reagent that selectively guanylates primary and secondary amines under mild conditions.[10][11][12] The pyrazole leaving group is readily removed during aqueous workup.

Principle: The hydrochloride salt of o-toluidine is neutralized by an organic base, liberating the free amine. The free amine then displaces the pyrazole group from the guanylating reagent in a straightforward addition-elimination reaction.

Materials and Reagents:

  • o-Toluidine hydrochloride

  • 1H-Pyrazole-1-carboxamidine hydrochloride (≥99%)[13]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add o-toluidine hydrochloride (1.0 eq).

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the amine).

  • Causality: DMF is an excellent polar aprotic solvent that effectively solvates the salts and reagents, facilitating the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise via syringe.

  • Causality: Two equivalents of base are required to neutralize the hydrochloride salts of both the starting amine and the reagent. An additional slight excess ensures the reaction medium remains basic, driving the reaction to completion.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Causality: The aqueous washes remove the DIPEA hydrochloride salt, excess base, and the pyrazole byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure o-tolylguanidine.

Protocol 2: Silver-Mediated Guanylation using N,N'-Di-Boc-Thiourea

This protocol utilizes a protected thiourea, which is activated in situ to form a highly electrophilic carbodiimide. Silver nitrate is an effective and milder alternative to historical mercury salts for the desulfurization step.[2][4]

Principle: Silver(I) has a high affinity for sulfur. It coordinates to the sulfur atom of the di-Boc-thiourea, facilitating its elimination as silver sulfide (Ag₂S). This generates a transient di-Boc-carbodiimide, which is immediately trapped by the o-toluidine free base to form the protected guanidine.

G Thiourea N,N'-Di-Boc-Thiourea Carbodiimide Reactive Di-Boc-Carbodiimide Thiourea->Carbodiimide + AgNO3, Base - Ag2S Guanidine Protected o-Tolylguanidine Carbodiimide->Guanidine + o-Toluidine

Caption: Activation of Di-Boc-Thiourea for Guanylation.

Materials and Reagents:

  • o-Toluidine hydrochloride

  • N,N'-Di-Boc-thiourea

  • Silver nitrate (AgNO₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Celite™

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection (optional)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve o-toluidine hydrochloride (1.0 eq) and N,N'-Di-Boc-thiourea (1.1 eq) in anhydrous MeCN.

  • Add Et₃N (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve AgNO₃ (1.1 eq) in a minimal amount of anhydrous MeCN.

  • Add the AgNO₃ solution dropwise to the main reaction mixture. A precipitate (often black or dark brown, Ag₂S) should form.

  • Causality: The reaction is often rapid upon addition of the silver salt. Using a non-coordinating solvent like MeCN or THF is crucial as coordinating solvents can sequester the silver ions.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with EtOAc or DCM and filter through a pad of Celite™ to remove the silver sulfide precipitate.

  • Causality: Celite filtration provides a fine porous bed that effectively removes the solid byproducts without clogging.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain N,N'-Di-Boc-o-tolylguanidine.

  • (Optional Deprotection): To obtain the free guanidine, dissolve the purified product in DCM and add an excess of TFA (5-10 eq). Stir at room temperature for 1-2 hours, then concentrate under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the TFA salt.

Protocol 3: Scandium-Catalyzed Guanylation with Cyanamide

This method represents a modern, atom-economical approach. Scandium(III) triflate is a water-tolerant Lewis acid catalyst that activates cyanamide for nucleophilic attack.[8]

Principle: The Lewis acidic Sc(OTf)₃ coordinates to a nitrogen atom of cyanamide, significantly increasing the electrophilicity of the nitrile carbon. This activation allows for the direct addition of the less nucleophilic aromatic amine, o-toluidine.

Materials and Reagents:

  • o-Toluidine hydrochloride

  • Cyanamide (often supplied as a 50 wt.% solution in water)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Water or a mixture of MeCN/iPrOH[14]

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • To a flask, add o-toluidine hydrochloride (1.0 eq) and water (or other chosen solvent).

  • Add Na₂CO₃ (1.1 eq) and stir until the salt dissolves and gas evolution (if any) ceases. This neutralizes the HCl.

  • Add the cyanamide solution (1.5-2.0 eq).

  • Causality: A slight excess of cyanamide is used to drive the reaction, as it can be volatile and prone to self-condensation.

  • Add the catalyst, Sc(OTf)₃ (0.05 eq).

  • Heat the reaction mixture to 40-60 °C and stir for 12-48 hours. The reaction may be slower than the previous methods.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3x).

  • Causality: The catalyst is water-soluble and will remain primarily in the aqueous phase during extraction.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to isolate o-tolylguanidine.

Summary of Reaction Conditions

Parameter Protocol 1: Pyrazole-based Protocol 2: Thiourea/AgNO₃ Protocol 3: Cyanamide/Sc(OTf)₃
Guanylating Agent 1H-Pyrazole-1-carboxamidine HClN,N'-Di-Boc-thioureaCyanamide
Activator/Catalyst None (Stoichiometric)AgNO₃ (Stoichiometric)Sc(OTf)₃ (5-10 mol%)
Base DIPEA or Et₃NEt₃NNa₂CO₃
Typical Solvent DMF, MeCNMeCN, THFWater, MeCN/iPrOH[14]
Temperature 0 °C to Room Temp.Room Temp.40-60 °C
Reaction Time 12-24 hours1-3 hours12-48 hours
Advantages Mild conditions, reliable, good yieldsRapid reaction, protected intermediateAtom-economical, uses inexpensive reagents
Disadvantages Stoichiometric pyrazole byproductRequires metal activator, produces Ag₂S wasteSlower, may require heating, catalyst cost

Conclusion

The guanylation of o-toluidine hydrochloride can be successfully achieved through several distinct synthetic routes. The choice of protocol depends on the specific requirements of the researcher, including desired scale, reaction time, cost, and tolerance for metal-based reagents. The pyrazole-based method offers reliability and mild conditions, making it ideal for general laboratory synthesis. The silver-activated thiourea method provides a rapid route to a protected guanidine, which is useful for multi-step syntheses. Finally, the scandium-catalyzed approach represents a greener, more atom-economical alternative, though it may require longer reaction times and optimization. By understanding the principles and practical details outlined in this guide, researchers can confidently select and execute the most suitable procedure for their synthetic goals.

References

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics - ACS Publications. [Link]

  • ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ResearchGate. [Link]

  • 1h-Pyrazole-1-Carboxamidine Hydrochloride. Zhengzhou Alfa Chemical Co.,Ltd. [Link]

  • Efficient Amine Guanylation: A Guide to 1H-Pyrazole-1-carboxamidine HCl. Wat-Chems. [Link]

  • Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. ResearchGate. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega - PMC. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]

  • Catalyst Optimization for the Direct Guanylation of 24. ResearchGate. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. Thieme Connect. [Link]

  • Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. PubMed. [Link]

  • Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. ResearchGate. [Link]

  • N,N'-di-Boc-N"-triflylguanidine. Organic Syntheses. [Link]

  • o-Toluidine. Wikipedia. [Link]

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed. [Link]

  • Synthesis of o-toluidine. PrepChem.com. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]

Sources

Method

Application Note: 1H NMR Solvent Selection for N-o-tolyl-guanidine HCl Analysis

Part 1: Executive Summary & Core Directive The Challenge: N-o-tolyl-guanidine HCl presents a dual analytical challenge: it is an ionic salt requiring a polar solvent, yet it possesses labile protons (guanidinium -NH) and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: N-o-tolyl-guanidine HCl presents a dual analytical challenge: it is an ionic salt requiring a polar solvent, yet it possesses labile protons (guanidinium -NH) and a sterically hindering ortho-methyl group that induces complex rotational dynamics. Standard solvents like Chloroform-d (


) fail due to solubility, while protic solvents like Methanol-d4 (

) erase critical spectral data through deuterium exchange.

The Solution: Dimethyl Sulfoxide-d6 (DMSO-d6) is the definitive solvent for the structural characterization of N-o-tolyl-guanidine HCl. It provides the necessary dielectric constant to solvate the salt while acting as a hydrogen-bond acceptor to stabilize and resolve the labile guanidinium protons.

Key Recommendation: Use DMSO-d6 for primary structural assignment. Use Deuterium Oxide (


)  only as a secondary "shake test" solvent to confirm exchangeable proton assignments.

Part 2: Scientific Rationale & Mechanism

Chemical Context and Solubility

N-o-tolyl-guanidine HCl is the hydrochloride salt of 1-(2-methylphenyl)guanidine. The molecule consists of a hydrophobic tolyl ring and a highly polar, cationic guanidinium head group.

  • Ionic Nature: As a hydrochloride salt, the lattice energy is significant. Non-polar solvents (

    
    , Benzene-d6) cannot overcome this lattice energy, resulting in suspension or precipitation.
    
  • Labile Protons: The guanidinium group contains four exchangeable protons (three NH positions, one protonated by HCl). In protic solvents (

    
    , 
    
    
    
    ), these protons undergo rapid chemical exchange with the solvent deuterium pool, causing the signals to vanish from the
    
    
    NMR spectrum.
The "Ortho-Effect" and Rotational Isomerism

The methyl group at the ortho position of the phenyl ring creates steric bulk. This restricts rotation around the N-Aryl bond.

  • In Low Viscosity Solvents: If rotation is intermediate on the NMR timescale, peaks broaden.

  • In DMSO-d6: The high viscosity and hydrogen-bonding capability of DMSO often slow this rotation further or stabilize specific tautomers, allowing for sharper, distinct signals for the NH protons, often appearing as distinct multiplets rather than a single broad blob.

Solvent Selection Matrix

The following table summarizes the performance of common NMR solvents for this specific analyte.

SolventSolubilityNH Signal VisibilitySuitabilityNotes
DMSO-d6 Excellent High Primary Stabilizes NH protons via H-bonding; reveals full structure.
Methanol-d4 GoodNoneSecondaryNHs exchange (disappear). Good for observing aromatic/methyl region without NH overlap.
Deuterium Oxide (

)
GoodNoneSecondaryCauses immediate H/D exchange. Useful for "Shake Test" only.
Chloroform-d (

)
PoorN/AUnsuitableSalt will not dissolve; requires free-basing first.
Acetone-d6 ModerateModerateTertiaryCan work, but solubility of HCl salts is often borderline.

Part 3: Visualization of Decision Logic

The following diagram illustrates the logical flow for selecting the solvent and interpreting the results.

SolventSelection Start Start: N-o-tolyl-guanidine HCl Sample SolubilityCheck Is the sample soluble in CDCl3? Start->SolubilityCheck PolarPath No (Salt Form) SolubilityCheck->PolarPath Precipitates NonPolarPath Yes (Free Base) SolubilityCheck->NonPolarPath Dissolves SelectDMSO Select DMSO-d6 (Primary Solvent) PolarPath->SelectDMSO AnalyzeNH Analyze NH Region (7.0 - 10.0 ppm) SelectDMSO->AnalyzeNH Decision Are NH peaks broad/merged? AnalyzeNH->Decision DrySample Cause: Trace Water Action: Dry Sample/Solvent Decision->DrySample Broad (Exchange) VT_NMR Cause: Rotational Barrier Action: Variable Temp (VT) NMR Decision->VT_NMR Broad (Dynamics) D2O_Test Validation: Add 1 drop D2O (Shake Test) Decision->D2O_Test Sharp Signals DrySample->SelectDMSO FinalReport Final Structural Assignment VT_NMR->FinalReport D2O_Test->FinalReport

Caption: Decision tree for solvent selection and troubleshooting for N-o-tolyl-guanidine HCl analysis.

Part 4: Experimental Protocol

Materials
  • Analyte: ~5-10 mg N-o-tolyl-guanidine HCl.

  • Primary Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) v/v.

    • Critical: Use a fresh ampoule to minimize water content. Water catalyzes proton exchange, broadening the NH signals.

  • NMR Tube: 5mm high-precision glass tube (e.g., Wilmad 528-PP or equivalent).

Sample Preparation (The "Dry" Method)
  • Weighing: Weigh 5-10 mg of the salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6.

  • Mixing: Vortex until the solution is perfectly clear. If the salt is stubborn, gentle warming (40°C) is permissible, but ensure it cools to room temperature before acquisition.

  • Transfer: Transfer to the NMR tube. Cap immediately to prevent atmospheric moisture absorption.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Guanidinium protons and aromatic protons can have long T1 relaxation times. A short D1 will reduce integration accuracy.

  • Scans (NS): 16 or 32 scans are usually sufficient for 10mg.

  • Spectral Width: -2 to 14 ppm (to capture downfield NH protons).

Data Processing & Interpretation
  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

  • Peak Prediction (DMSO-d6):

    • 2.2 - 2.4 ppm: Singlet (3H), Methyl group on tolyl ring.

    • 7.0 - 7.4 ppm: Multiplets (4H), Aromatic protons.

    • 7.5 - 10.0 ppm: Broad singlets or multiplets (4H total), Guanidinium NH protons.

      • Note: You may see distinct signals for the

        
         (aryl) vs 
        
        
        
        (terminal) vs
        
        
        (acid).
The D2O Shake Test (Validation Step)

If you observe peaks in the 7-10 ppm region and need to confirm they are NH protons:

  • Acquire the standard DMSO-d6 spectrum.

  • Add one drop of

    
     directly into the NMR tube.
    
  • Shake vigorously and wait 2 minutes.

  • Re-acquire the spectrum.

  • Result: The peaks in the 7-10 ppm region will disappear or diminish significantly, confirming they are exchangeable N-H protons.

Part 5: Troubleshooting & Advanced Analysis

Scenario A: NH Peaks are "Missing" or Extremely Broad

Cause: Presence of water in the DMSO is catalyzing proton exchange. Fix:

  • Use a fresh ampoule of DMSO-d6.

  • Add activated 3A molecular sieves to the NMR tube and let stand for 1 hour.

Scenario B: Split Peaks / Duplication

Cause: Restricted rotation of the o-tolyl group (Atropisomerism) or slow tautomeric exchange. Fix:

  • Variable Temperature (VT) NMR: Heat the sample to 323 K (50°C) or 343 K (70°C).

  • Outcome: As thermal energy increases, the rotation becomes fast on the NMR timescale. Broad or split peaks will coalesce into sharp, averaged signals.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text on solvent effects and exchangeable protons).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Exchangeable Protons. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed discussion on dynamic NMR and solvent selection).

Sources

Application

storage conditions for hygroscopic guanidine hydrochloride salts

Application Note & Protocol Guide: Guanidine Hydrochloride Title: Best Practices for the Storage and Handling of Hygroscopic Guanidine Hydrochloride Salts to Ensure Experimental Integrity Abstract: Guanidine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Guanidine Hydrochloride

Title: Best Practices for the Storage and Handling of Hygroscopic Guanidine Hydrochloride Salts to Ensure Experimental Integrity

Abstract: Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent and protein denaturant, indispensable in molecular biology, protein chemistry, and drug formulation.[1][2] Its efficacy is critically dependent on its concentration and purity. However, GdnHCl is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of GdnHCl. It outlines the physicochemical principles behind its hygroscopicity, details the detrimental effects of improper storage on experimental outcomes, and provides validated protocols for mitigating moisture-related degradation to ensure the reproducibility and accuracy of scientific results.

The Physicochemical Nature of Guanidine Hydrochloride

Guanidine hydrochloride is the salt formed from the strong organic base guanidine and hydrochloric acid. In its solid, crystalline form, it is stable under ideal conditions.[1][5] However, its high affinity for water molecules makes it prone to deliquescence—absorbing enough atmospheric moisture to dissolve and form an aqueous solution. This inherent property, known as hygroscopicity, is the primary challenge in its long-term storage and handling.[6][7]

The absorption of water has significant consequences:

  • Alteration of Molarity: For a reagent whose function is exquisitely concentration-dependent, unaccounted-for water content directly leads to errors in the preparation of stock solutions. A 6M GdnHCl solution, a common concentration for protein denaturation, prepared from salt that has absorbed significant water will have a lower effective molarity, leading to incomplete denaturation and compromised results.[2][8]

  • Physical State Changes: Moisture absorption causes the free-flowing crystalline powder to cake, clump, or agglomerate.[9][10] While some suppliers suggest this may not affect solution quality, it makes accurate weighing difficult and can be an indicator of significant water uptake.

  • Potential for Degradation: While GdnHCl is stable, the presence of water can facilitate reactions with contaminants or accelerate degradation pathways under suboptimal conditions (e.g., elevated temperatures).[6]

The following diagram illustrates the consequences of improper storage.

cluster_storage Storage Environment cluster_reagent Reagent State cluster_experiment Experimental Impact Improper_Storage Improper Storage (Open Container, High Humidity) Moisture_Absorption Moisture Absorption (Hygroscopicity) Improper_Storage->Moisture_Absorption leads to Physical_Change Physical Change (Caking, Clumping) Moisture_Absorption->Physical_Change causes Concentration_Error Inaccurate Molarity (Weight includes H2O) Moisture_Absorption->Concentration_Error results in Weighing_Inaccuracy Weighing Inaccuracy Physical_Change->Weighing_Inaccuracy causes Incomplete_Denaturation Incomplete Protein Denaturation / RNA Lysis Concentration_Error->Incomplete_Denaturation leads to Weighing_Inaccuracy->Incomplete_Denaturation Failed_Experiment Poor Reproducibility & Failed Experiments Incomplete_Denaturation->Failed_Experiment

Caption: Logical flow from improper storage to experimental failure.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of GdnHCl. General laboratory safety guidelines regarding personal protective equipment (PPE), such as safety glasses and gloves, should always be followed.[11]

Long-Term Storage Protocol
  • Inspect Upon Receipt: Immediately upon receiving a new container of GdnHCl, inspect the seal for integrity. Do not accept containers with broken seals.

  • Record Dates: Label the container with the date received and the date it is first opened.[12] This is crucial for stock management and adhering to a first-in, first-out (FIFO) inventory system.

  • Primary Storage Environment: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][12][13] Ideal conditions are controlled room temperature (5°C to 30°C) and low relative humidity.[5]

  • Container Integrity: Always keep the container tightly closed when not in use.[7][13][14] The original manufacturer's container is designed for optimal storage.

  • Use of Desiccators: For laboratories in high-humidity environments, storing the primary container of GdnHCl within a larger secondary container or a dedicated desiccator cabinet is a highly recommended best practice. Ensure the desiccant (e.g., silica gel with indicator) is active and regenerated or replaced regularly.

Protocol for Aliquoting and Weighing

The act of opening the container and weighing the salt is the point of highest risk for moisture absorption.

  • Minimize Exposure Time: Prepare the workspace and all necessary equipment before opening the GdnHCl container. The goal is to minimize the time the salt is exposed to the ambient atmosphere.

  • Environmental Control (Ideal): For highly sensitive quantitative applications, weighing should be performed in a controlled environment with low humidity, such as a glove box or a nitrogen-purged glove bag.[15]

  • Environmental Control (Pragmatic): If a controlled environment is unavailable, avoid weighing on humid days. Work quickly and efficiently.

  • Weighing Procedure:

    • Use a clean, dry weighing vessel.

    • Open the main GdnHCl container, quickly retrieve the approximate amount of salt needed, and immediately and tightly reseal the main container.

    • Perform the final, precise weighing from this temporary aliquot. Do not return excess salt to the stock bottle to prevent contamination.

  • Post-Weighing: Immediately use the weighed salt to prepare your solution. Do not leave it sitting on the bench.

The following workflow diagram outlines the decision process for handling GdnHCl.

start Start: Need GdnHCl check_env Is a glove box or dry environment available? start->check_env weigh_ideal Weigh inside controlled environment check_env->weigh_ideal Yes weigh_pragmatic Work quickly, minimize exposure, reseal container immediately check_env->weigh_pragmatic No prepare_solution Prepare Solution Immediately weigh_ideal->prepare_solution weigh_pragmatic->prepare_solution end End: Solution Ready prepare_solution->end

Caption: Decision workflow for weighing guanidine hydrochloride.

Quality Control of Guanidine Hydrochloride Stock

Regularly assessing the quality of your GdnHCl, especially for older stock or material suspected of moisture exposure, can prevent experimental failure.

Parameter Method Acceptance Criteria Rationale
Physical Appearance Visual InspectionWhite, crystalline, free-flowing powder.[16]Caking or clumping indicates significant moisture absorption.[9]
Solution Clarity (6M) Visual InspectionSolution should be clear and colorless.[1][16]Turbidity or color may indicate contamination or degradation.
pH of Solution (6M) pH Meter4.5 - 6.0 at 25°C.[1][5]A significant deviation from this range could indicate contamination or degradation, affecting protein stability and enzyme activity.
UV-Vis Absorbance (6M) SpectrophotometerA260 nm ≤ 0.040; A280 nm ≤ 0.025.[1]High absorbance at these wavelengths indicates the presence of nucleic acid or other organic contaminants, which is critical for RNA/DNA extraction applications.
Protocol: Preparation of a 6M GdnHCl QC Solution

This protocol is for preparing a standard solution to perform the quality control checks listed in the table above.

  • Objective: To prepare a 100 mL 6M Guanidine Hydrochloride solution for quality control testing.

  • Materials:

    • Guanidine Hydrochloride (CAS: 50-01-1)

    • High-purity, nuclease-free water

    • 100 mL volumetric flask

    • Calibrated analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh 57.32 g of Guanidine Hydrochloride.[16]

    • Transfer the salt to the 100 mL volumetric flask.

    • Add approximately 70 mL of purified water.

    • Mix using the magnetic stirrer until the salt is completely dissolved. The dissolution is endothermic, and the solution will become cold. Gentle warming (to ~30-37°C) can aid dissolution.[10][17] Do not boil.

    • Once dissolved and returned to room temperature, carefully add purified water to bring the volume to the 100 mL mark (Q.S. to the mark).

    • Invert the flask several times to ensure the solution is homogeneous.

    • Use this solution for the QC tests within 24 hours.[16]

Conclusion

The hygroscopic nature of guanidine hydrochloride is a critical factor that must be managed to ensure its effective use in research and development.[3][6] By implementing rigorous storage and handling protocols, researchers can prevent the degradation of this vital reagent, leading to more reliable, reproducible, and accurate experimental outcomes. The causality is clear: controlling moisture prevents concentration errors, which in turn ensures the intended chaotropic effect is achieved. The protocols and quality control measures described herein provide a self-validating system for the lifecycle management of guanidine hydrochloride in any high-stakes laboratory environment.

References

  • Title: Guanidine Hydrochloride 6M Solution - Safety Data Sheet. Source: BioSpectra, Inc. URL: [Link]

  • Title: Safety Data Sheet: Guanidine hydrochloride. Source: Carl ROTH. URL: [Link]

  • Title: Safety Data Sheet: Guanidine hydrochloride. Source: Carl ROTH. URL: [Link]

  • Title: Guanidine HCl SDS. Source: Takara Bio. URL: [Link]

  • Title: Guanidine. Source: American Chemical Society. URL: [Link]

  • Title: Guanidine. Source: Sciencemadness Wiki. URL: [Link]

  • Title: How do you handle hygroscopic salts? Source: HepatoChem. URL: [Link]

  • Title: GUANIDINE HYDROCHLORIDE TESTING METHODS. Source: BioSpectra. URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: Wipf Group - University of Pittsburgh. URL: [Link]

  • Title: Best Practices for Safe Chemical Storage in Laboratories. Source: Innova Design Group. URL: [Link]

  • Title: guanidine hydrochloride solutions: Topics by Science.gov. Source: Science.gov. URL: [Link]

  • Title: GUANIDINE HYDROCHLORIDE 6M SOLUTION LONG TERM STABILITY REPORT. Source: BioSpectra. URL: [Link]

  • Title: A Guide to Handling and Storing Chemicals in a Lab. Source: InterFocus. URL: [Link]

  • Title: How do I safely store chemicals in laboratory? Source: Environmental Health & Safety, University of Washington. URL: [Link]

  • Title: Preparing Anhydrous Reagents and Equipment. Source: Moodle@Units. URL: [Link]

  • Title: Guidance on Safe Storage of Chemicals in Laboratories. Source: University of St Andrews. URL: [Link]

  • Title: How To: Store Reagents. Source: Department of Chemistry : University of Rochester. URL: [Link]

  • Title: Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Source: Lab Manager. URL: [Link]

  • Title: Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Source: PMC. URL: [Link]

  • Title: Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. Source: PMC. URL: [Link]

  • Title: Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; A correlation between activity, protein dynamics and conformational changes. Source: ResearchGate. URL: [Link]

  • Title: Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Source: PNAS. URL: [Link]

  • Title: Protein Stabilization by Urea and Guanidine Hydrochloride. Source: ResearchGate. URL: [Link]

  • Title: Guanidinium chloride. Source: Wikipedia. URL: [Link]

  • Title: Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; a correlation between activity, protein dynamics and conformational changes. Source: RSC Publishing. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted o-toluidine from N-o-tolyl-guanidine product

Technical Support Center: Purification of N-o-tolyl-guanidine Introduction: The Chemistry of Separation Welcome to the Purification Support Center. You are likely dealing with a crude reaction mixture of 1,3-di-o-tolylgu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-o-tolyl-guanidine

Introduction: The Chemistry of Separation

Welcome to the Purification Support Center. You are likely dealing with a crude reaction mixture of 1,3-di-o-tolylguanidine (DOTG) contaminated with the starting material, o-toluidine.

The separation of these two species relies on exploiting two massive physical property differences:

  • Basicity (pKa): o-Toluidine is a weak base (pKa ~4.4), whereas aryl guanidines are strong bases (pKa ~10.7).

  • Phase State: o-Toluidine is a liquid (b.p. 200°C), while DOTG is a crystalline solid (m.p. ~179°C).

⚠️ SAFETY CRITICAL WARNING: o-Toluidine is a Group 1 Carcinogen and toxic by inhalation and skin absorption. All procedures below must be performed in a functioning fume hood with full PPE (nitrile gloves, lab coat, safety glasses).

Module 1: Diagnostic & Decision Matrix

Q: How do I know which method to choose? A: Use the decision matrix below based on your current purity and available equipment.

purification_decision start Start: Crude DOTG Product color_check Is the solid sticky/brown? start->color_check purity_check Required Purity? color_check->purity_check No (Dry solid) method_wash Method A: Trituration (Solvent Wash) (Fastest, for surface impurities) color_check->method_wash Yes (Oily surface) method_recryst Method B: Recrystallization (Standard, >98% purity) purity_check->method_recryst Standard (>98%) method_ph Method C: pH-Swing Extraction (Advanced, for stubborn mixtures) purity_check->method_ph Ultra-High (>99.5%)

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude product state.

Module 2: The Protocols

Method A: Trituration (The "Solvent Wash")

Best for: Removing surface oil from sticky solids.[1]

The Science: o-Toluidine is highly soluble in non-polar aliphatic hydrocarbons (like hexanes or heptane), whereas the polar guanidine product is virtually insoluble in them.

Protocol:

  • Place the crude solid in a Buchner funnel.

  • Chill 50 mL of Heptane or Hexanes in an ice bath.

  • Pour the cold solvent over the solid while applying gentle vacuum.

  • Why this works: The solvent dissolves the oily o-toluidine coating the crystals without dissolving the product.

  • Validation: The filtrate should turn yellow/brown (impurities), leaving a whiter solid.[1]

Method B: Recrystallization (The Gold Standard)

Best for: General purification of bulk material.[1]

The Science: We utilize the differential solubility in Ethanol or Toluene .[1] DOTG is soluble in hot ethanol but crystallizes out upon cooling. o-Toluidine remains soluble in ethanol even at low temperatures, staying in the "mother liquor."

Protocol:

  • Dissolution: Place crude DOTG in a flask. Add Ethanol (95%) or Toluene . Heat to reflux until dissolved.

    • Note: If black specks remain, filter hot (gravity filtration) to remove inorganic salts or charcoal.

  • Crystallization: Remove from heat. Let it cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles using vacuum filtration.

  • Wash: Wash the cake with a small amount of cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C.

Data Table: Solubility Profile

Solvent o-Toluidine (Impurity) N-o-tolyl-guanidine (Product) Suitability
Water Poor (<0.2 g/100mL) Insoluble Poor
Ethanol Very Soluble Soluble (Hot) / Insoluble (Cold) Excellent
Hexanes Soluble Insoluble Wash Only

| Toluene | Soluble | Soluble (Hot) / Insoluble (Cold) | Good |[2]

Method C: The "pH Swing" (Chemical Separation)

Best for: Difficult separations where recrystallization fails.[1]

The Science: This is the most robust method.[1] It exploits the pKa difference (


pKa 

6).
  • At pH 6-7: The strong base (Guanidine, pKa ~10.7) accepts a proton and becomes ionized (

    
    ), dissolving in water. The weak base (o-Toluidine, pKa ~4.4) cannot compete for protons effectively at this pH; it remains neutral (
    
    
    
    ) and stays in the organic layer.

ph_swing_mechanism mixture Mixture: Guanidine (pKa 10.7) Toluidine (pKa 4.4) acid_add Add Dilute HCl Adjust to pH 6.0 - 7.0 mixture->acid_add separation Phase Separation acid_add->separation organic_layer Organic Layer: Neutral o-Toluidine (Discard) separation->organic_layer aq_layer Aqueous Layer: Guanidine-HCl Salt (Keep) separation->aq_layer basify Add NaOH to pH > 12 aq_layer->basify precipitate Pure Guanidine Precipitates basify->precipitate

Figure 2: The pH-Swing workflow utilizing pKa differences for selective extraction.

Protocol:

  • Dissolve: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Extraction: Extract with Phosphate Buffer (pH 6.0) or dilute HCl carefully adjusted to pH 6-7.

    • Crucial Step: Do not use strong acid (pH 1) or both amines will protonate and go into the water. You must maintain pH ~6.

  • Separation: The o-toluidine stays in the DCM (organic) layer. The Guanidine moves to the water layer.[1]

  • Isolation: Collect the aqueous layer. Add NaOH (1M) until pH > 12. The pure Guanidine will precipitate as a white solid.

  • Filtration: Filter and dry the solid.

Module 3: Validation (QC)

Q: How do I prove the o-toluidine is gone?

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 5% Methanol in DCM.

    • Stain: Use p-Anisaldehyde or Ninhydrin .

    • Observation:o-Toluidine appears as a distinct spot (usually higher Rf than guanidine in this system) that turns red/purple with staining.

  • NMR Spectroscopy:

    • Check the methyl group region (2.1 - 2.4 ppm).

    • o-Toluidine methyl: ~2.15 ppm (singlet).

    • N-o-tolyl-guanidine methyl: ~2.25-2.30 ppm.

    • Success: Absence of the peak at 2.15 ppm.

References

  • PubChem. (n.d.).[3] o-Toluidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • OECD SIDS. (2002). 1,3-Di-o-tolylguanidine: SIDS Initial Assessment Report. UNEP Publications. Retrieved October 26, 2023, from [Link][1]

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques. Department of Chemistry. Retrieved October 26, 2023, from [Link][1]

Sources

Optimization

improving yield of N-o-tolyl-guanidine hydrochloride synthesis

This guide is structured as a specialized technical support resource for researchers encountering yield issues with N-(2-methylphenyl)guanidine hydrochloride (N-o-tolyl-guanidine HCl). Unlike generic protocols, this guid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers encountering yield issues with N-(2-methylphenyl)guanidine hydrochloride (N-o-tolyl-guanidine HCl).

Unlike generic protocols, this guide assumes you are facing the specific "ortho-effect" challenges inherent to this substrate: steric hindrance blocking nucleophilic attack and the competing formation of 1,3-di-o-tolylguanidine (DOTG).

Status: Operational | Tier: L3 (Senior Application Scientist)

Module 1: The Diagnostic Framework

Before adjusting your protocol, you must identify where the yield is being lost. The synthesis of ortho-substituted aryl guanidines fails in three distinct ways.

The "Ortho-Effect" Failure Modes
SymptomDiagnosisRoot Cause
Low Conversion (<30%) Steric Blockade The methyl group at the ortho position physically shields the amine nitrogen. Standard cyanamide reflux times are insufficient.
High Impurity (DOTG) Over-Reaction Formation of 1,3-di-o-tolylguanidine . The mono-guanidine product is more nucleophilic than the starting material if not protonated immediately.
Sticky/Oily Solid Hygroscopic Salt Incomplete salt formation or presence of dicyandiamide (cyanamide dimer) byproducts preventing crystallization.

Module 2: Optimized Protocols

We recommend two routes. Route A is the industry standard for scalability. Route B is the high-yield alternative for difficult small-scale batches.

Route A: The Modified Rathke Synthesis (Cyanamide Route)

Best for: Scalability, Cost-efficiency, Direct HCl salt formation.

The Logic: Standard protocols use free amine. We use the amine hydrochloride salt as the starting material. By keeping the reaction acidic, the product (N-o-tolylguanidine) is immediately protonated upon formation. The protonated guanidinium species is non-nucleophilic, preventing it from reacting with a second equivalent of amine to form the unwanted di-substituted (DOTG) byproduct.

Protocol:

  • Salt Formation: Dissolve o-toluidine (1.0 eq) in Et₂O. Add 4M HCl in dioxane (1.1 eq) dropwise. Filter the white precipitate (o-toluidine·HCl). Dry thoroughly.

  • Reaction: Suspend o-toluidine·HCl (1.0 eq) in n-butanol (concentration 1.0 M).

    • Note: Ethanol often boils at too low a temperature (78°C) to overcome the ortho-steric barrier efficiently. n-Butanol (117°C) provides the necessary thermal energy.

  • Addition: Add aqueous cyanamide solution (50% wt, 1.5 eq).

  • Reflux: Heat to reflux (~110-115°C) for 16–24 hours .

    • Critical: Monitor by TLC/LCMS. If conversion stalls, add another 0.5 eq of cyanamide.

  • Workup: Cool to 0°C. The product often crystallizes directly. If not, add Et₂O to induce precipitation.

  • Purification: Recrystallize from Isopropanol/Et₂O .

Route B: The Guanylation Reagent (1H-Pyrazole-1-carboxamidine)

Best for: High Purity, overcoming severe sterics, avoiding polymerization.

The Logic: Cyanamide can dimerize to dicyandiamide (a dead-end impurity). 1H-Pyrazole-1-carboxamidine HCl is a "pre-formed" guanidine transfer agent. The pyrazole is a good leaving group, driving the reaction forward even with hindered amines.

Protocol:

  • Mix o-toluidine (1.0 eq), 1H-Pyrazole-1-carboxamidine HCl (1.0 eq), and DIPEA (1.2 eq) in DMF or Acetonitrile.

  • Heat to 60–80°C for 12 hours.

  • Concentrate solvent.[1]

  • Treat residue with 1M HCl to convert back to the hydrochloride salt.

  • Recrystallize from water/ethanol.

Module 3: Visualization of Reaction Pathways

Understanding the competition between the Target (Mono) and the Impurity (Di) is vital.

GuanidineSynthesis cluster_conditions Control Logic Start o-Toluidine (Starting Material) Target N-o-tolylguanidine (TARGET) Start->Target + Cyanamide (Acidic pH favors this) Cyanamide Cyanamide (Reagent) Impurity_Dimer Dicyandiamide (Dead End) Cyanamide->Impurity_Dimer Heat/Base (Self-reaction) Impurity_Di 1,3-Di-o-tolylguanidine (DOTG - Major Impurity) Target->Impurity_Di + o-Toluidine (Basic pH allows this) Acidic Conditions (HCl) Acidic Conditions (HCl) Acidic Conditions (HCl)->Target Protonates Target Stops Side Rxn

Caption: Reaction pathway showing how acidic conditions protect the Target from reacting further to form the DOTG impurity.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid, insoluble brick. What happened?

A: You likely experienced Cyanamide Polymerization . If the reaction pH is too basic or the temperature climbs too fast without adequate stirring, cyanamide dimerizes to dicyandiamide or polymerizes to melamine-like solids. Fix:

  • Ensure you are using o-toluidine hydrochloride , not the free base. The acidity inhibits polymerization.

  • Add the cyanamide solution slowly (dropwise) over 1 hour at reflux, rather than all at once.

Q2: I have 50% yield, but the NMR shows a mixture of Mono- and Di-substituted products. How do I separate them?

A: Separation is difficult due to similar polarity. Prevention is better, but if you must separate: Purification Strategy:

  • Solubility Difference: The Mono-guanidine HCl salt is generally more soluble in water than the Di-substituted (DOTG) salt.

  • Procedure: Dissolve the crude salt mixture in minimum hot water. Cool to room temperature. The DOTG (Di-species) is more lipophilic and often precipitates first or oils out. Filter this off. The filtrate contains your Mono-target. Concentrate the filtrate and recrystallize from EtOH/Et₂O.

Q3: Why use n-Butanol? Can I use Ethanol?

A: You can use ethanol, but the yield will suffer due to the Ortho-Effect . The methyl group on o-toluidine creates a "steric wall." To push the amine nitrogen to attack the cyanamide carbon, you need higher activation energy. Ethanol reflux (78°C) is often insufficient for ortho-substituted anilines, leading to stalled reactions (incomplete conversion). n-Butanol (117°C) provides the thermal push needed to overcome the steric barrier.

Q4: The product is an oil that won't crystallize.

A: This is common for aryl guanidine salts. Fix:

  • Solvent Swap: Evaporate the alcohol completely. Redissolve in a minimum amount of dry Acetone or Acetonitrile.

  • Induction: Add Diethyl Ether dropwise until cloudy. Scratch the glass side with a spatula.

  • Hygroscopicity Check: Ensure your HCl source was anhydrous if possible. If water is present, the salt may hold onto it tenaciously. Dry the oil under high vacuum ( < 1 mbar) for 24 hours before attempting crystallization.

References

  • Rathke Synthesis (Classic Mechanism)
  • Modern Guanylation Reagents (Pyrazole route)

    • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Steric Hindrance in Guanidine Synthesis: Katritzky, A. R., et al. (2005). "Synthesis of Guanidines." Comprehensive Organic Functional Group Transformations II. (Discusses the difficulty of ortho-substituted anilines).
  • Impurity Profile (DOTG)

    • PubChem Compound Summary for CID 7333, 1,3-Di-o-tolylguanidine.
  • Alternative Catalysis (Lanthanides)

    • Li, Q., et al. (2007).[2] "Lanthanide Amides as Highly Efficient Catalysts for Guanylation of Amines." The Journal of Organic Chemistry. (Useful for extremely hindered amines if acid catalysis fails).

Sources

Troubleshooting

N-o-tolyl-guanidine hydrochloride poor solubility in chloroform

Welcome to the technical support center for N-o-tolyl-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-o-tolyl-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this compound, with a specific focus on its poor solubility in chloroform. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction: Understanding the Challenge

N-o-tolyl-guanidine hydrochloride is a substituted guanidinium salt, a class of compounds known for their utility as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] However, like many hydrochloride salts, it presents a significant solubility challenge in non-polar organic solvents such as chloroform. This guide will delve into the underlying physicochemical reasons for this issue and provide practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is N-o-tolyl-guanidine hydrochloride poorly soluble in chloroform?

A1: The poor solubility of N-o-tolyl-guanidine hydrochloride in chloroform stems from a fundamental mismatch in polarity and the energetic barrier of its crystal lattice.

  • Polarity Mismatch: N-o-tolyl-guanidine hydrochloride is an ionic salt. The guanidinium group is protonated, carrying a positive charge that is delocalized across the nitrogen atoms, and is paired with a chloride anion. This ionic nature makes the molecule highly polar. Chloroform (CHCl₃), while having a dipole moment, is considered a relatively non-polar organic solvent with a low dielectric constant.[2][3] The principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. The significant difference in polarity between the highly polar salt and the non-polar solvent results in weak solute-solvent interactions, insufficient to overcome the forces holding the salt's crystal lattice together.

  • Crystal Lattice Energy: Ionic compounds like N-o-tolyl-guanidine hydrochloride are held in a rigid, crystalline structure by strong electrostatic forces between the positive guanidinium cations and negative chloride anions. This is known as the crystal lattice energy.[4] For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must be sufficient to overcome this lattice energy.[5] In the case of chloroform, the solvation energy is too low to effectively break apart the strong ionic bonds within the crystal lattice.

Q2: Can I improve the solubility by heating the chloroform?

A2: Gentle heating can modestly increase the solubility of most compounds. However, for a substance with inherently very low solubility due to a polarity mismatch, heating is unlikely to produce a significant improvement. Furthermore, excessive heating can lead to the degradation of the compound. It is crucial to first determine the thermal stability of N-o-tolyl-guanidine hydrochloride before attempting this method.

Q3: Are there any alternative solvents I should consider?

Recommended Alternative Solvents:

  • Polar Protic Solvents: Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)

It is advisable to perform small-scale solubility tests with these solvents to determine the best option for your specific application.

Part 2: Troubleshooting Guide

This section provides a structured approach to overcoming the solubility challenges of N-o-tolyl-guanidine hydrochloride in your experiments.

Issue 1: Complete Insolubility in Chloroform

If you observe that N-o-tolyl-guanidine hydrochloride does not dissolve in chloroform at all, even at low concentrations, follow this troubleshooting workflow:

start Start: Insoluble in Chloroform step1 Option 1: Use a Co-solvent System start->step1 step2 Option 2: Convert to Free Base start->step2 step3 Option 3: Select an Alternative Solvent start->step3 protocol1 Protocol 1: Co-solvent Solubility Test step1->protocol1 protocol2 Protocol 2: Conversion to Free Base step2->protocol2 protocol3 Protocol 3: Alternative Solvent Screening step3->protocol3 end_goal Goal: Homogeneous Solution for Reaction protocol1->end_goal protocol2->end_goal protocol3->end_goal

Figure 1: Troubleshooting workflow for insolubility.
Issue 2: Partial Solubility or Precipitation Upon Addition of Other Reagents

This can occur if the reaction mixture's overall polarity changes, causing the N-o-tolyl-guanidine hydrochloride to crash out of the solution.

  • Root Cause Analysis:

    • Addition of a Non-polar Reagent: If you add a significant volume of a non-polar reagent, it can decrease the overall polarity of the solvent system, reducing the solubility of the salt.

    • Temperature Fluctuation: A decrease in temperature can lower the solubility and cause precipitation.

    • Reaction Byproduct Formation: The reaction may be forming a byproduct that alters the solvent properties of the mixture.

  • Solutions:

    • Maintain a Polar Environment: If possible, dissolve the other reagents in a small amount of a co-solvent that is miscible with chloroform before adding them to the main reaction mixture.

    • Temperature Control: Ensure your reaction is maintained at a constant temperature.

    • Gradual Addition: Add reagents slowly while vigorously stirring to maintain a homogeneous solution.

Part 3: Detailed Experimental Protocols

Protocol 1: Co-solvent System for Improved Solubility

This protocol details how to use a polar co-solvent to enhance the solubility of N-o-tolyl-guanidine hydrochloride in chloroform.

Objective: To create a homogeneous solution of N-o-tolyl-guanidine hydrochloride in a chloroform-based solvent system.

Materials:

  • N-o-tolyl-guanidine hydrochloride

  • Chloroform (anhydrous)

  • Methanol (anhydrous)

  • Magnetic stirrer and stir bar

  • Glassware (vial or round-bottom flask)

Procedure:

  • Initial Suspension: To a clean, dry vial, add the desired amount of N-o-tolyl-guanidine hydrochloride. Add the required volume of chloroform. You will observe a suspension.

  • Co-solvent Addition: While stirring vigorously, add methanol dropwise to the suspension.

  • Observation: Continue adding methanol until the solid completely dissolves, forming a clear, homogeneous solution.

  • Quantification: Record the volume of methanol required to achieve dissolution. This will give you the required ratio of chloroform to methanol for your desired concentration.

  • Caution: Be mindful that altering the solvent system can affect your reaction kinetics and downstream purification. It is advisable to run a small-scale trial of your reaction in the co-solvent system first.

Protocol 2: Conversion of N-o-tolyl-guanidine hydrochloride to its Free Base

Converting the hydrochloride salt to its free base form will significantly increase its solubility in non-polar organic solvents like chloroform.[7]

Objective: To neutralize the hydrochloride salt and extract the more soluble free base.

Materials:

  • N-o-tolyl-guanidine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-o-tolyl-guanidine hydrochloride in a minimal amount of deionized water.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the saturated sodium bicarbonate solution. You may observe gas evolution (CO₂). Continue adding the base until the gas evolution ceases, and the aqueous layer is basic (test with pH paper).

  • Extraction: Add a volume of chloroform to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (chloroform) will contain the free base. Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of chloroform to the aqueous layer and repeat the extraction process two more times to ensure complete recovery of the free base.

  • Drying: Combine all the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator. The resulting solid or oil is the N-o-tolyl-guanidine free base.

  • Characterization: It is highly recommended to confirm the identity and purity of the free base using appropriate analytical techniques (e.g., NMR, LC-MS) before proceeding with your reaction.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Salt in Water N-o-tolyl-guanidine HCl (in Water) Add Base Add NaHCO₃ Solution Salt in Water->Add Base Neutralization Free Base in Water Free Base (aqueous) Add Base->Free Base in Water Add Chloroform Add Chloroform Free Base in Water->Add Chloroform Extraction Extracted Free Base Free Base in Chloroform Add Chloroform->Extracted Free Base Dry and Evaporate Dry (Na₂SO₄) & Evaporate Extracted Free Base->Dry and Evaporate Final Product Isolated Free Base Dry and Evaporate->Final Product

Figure 2: Workflow for conversion to the free base.

Part 4: Data Summary

The following table summarizes the key properties discussed in this guide.

PropertyN-o-tolyl-guanidine hydrochlorideChloroform
Chemical Nature Ionic Salt (highly polar)Organic Solvent (relatively non-polar)
Dielectric Constant High (expected)4.81
Solubility Principle "Like dissolves like""Like dissolves like"
Primary Interaction Ion-dipole (strong)Dipole-dipole (weak)

Conclusion

The poor solubility of N-o-tolyl-guanidine hydrochloride in chloroform is a predictable challenge based on fundamental chemical principles. By understanding the concepts of polarity and crystal lattice energy, researchers can make informed decisions to overcome this obstacle. The troubleshooting guides and detailed protocols provided here offer a systematic approach to achieving a homogeneous solution, thereby enabling the successful execution of your experimental work.

References

  • Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides. (2017). PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. (n.d.). PubMed. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.). ResearchGate. [Link]

  • Preparation method of guanidine hydrochloride. (n.d.).
  • Guanidine, N,N'-bis(2-methylphenyl)-. (n.d.). NIST WebBook. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Manufacture process for Guanidine hydrochloride. (2022). Shizuishan Pengsheng Chemical Co., Ltd.. [Link]

  • Lattice energy. (n.d.). Khan Academy. [Link]

  • Guanidinium chloride. (n.d.). Wikipedia. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Getting Guanidine Carbonate and Hydrochloride from No-Lye Hair Relaxants. (2017). YouTube. [Link]

  • Comparison of the polarity of organic solvents. (2022). uHPLCs. [Link]

  • (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. (n.d.). ResearchGate. [Link]

  • Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society. [Link]

  • Table of lattice energy values. (n.d.). CALCULLA. [Link]

  • Process for preparing guanidine hydrochloride. (n.d.).
  • The preparation of guanidine hydrochloride. (1972). PubMed. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Properties of Common Organic Solvents. (2022). University of California, Berkeley College of Chemistry. [Link]

  • Solvent-Miscibility-and-Polarity-Chart.pdf. (n.d.). Organometallics. [Link]

Sources

Optimization

separating mono-tolyl guanidine from di-tolyl guanidine byproducts

The following technical support guide is structured as a dynamic "Help Center" for researchers dealing with the purification of guanidine derivatives. Topic: Separation of Mono-tolyl Guanidine (MTG) from Di-tolyl Guanidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Help Center" for researchers dealing with the purification of guanidine derivatives.

Topic: Separation of Mono-tolyl Guanidine (MTG) from Di-tolyl Guanidine (DTG) Byproducts Ticket ID: #GUA-sep-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Separation Challenge: An Overview

User Query: "I synthesized 1,3-di-o-tolylguanidine (DTG), but my LC-MS shows a persistent impurity (~15%) corresponding to mono-tolyl guanidine (MTG). Standard recrystallization isn't working.[1] How do I separate them?"

Specialist Analysis: This is a classic "Hydrophobic Mismatch" problem. While both compounds are strong bases, their physicochemical profiles differ significantly due to the number of aromatic rings.

  • DTG (Target): Two lipophilic tolyl rings. Lower water solubility, slightly lower pKa (approx. 10.0–10.5 due to double aryl electron withdrawal).

  • MTG (Impurity): One tolyl ring. Higher water solubility, slightly higher pKa (approx. 10.8–11.2).

The separation strategy must exploit the Differential Hydrophobicity and the Basicity Gap .

Troubleshooting Guide: Extraction & Workup

Issue: "I cannot separate the two compounds using a simple wash."

The "pKa Swing" Extraction Protocol

Because DTG is a weaker base (lower pKa) and significantly more hydrophobic than MTG, we can use a pH-controlled extraction to isolate them.

The Logic:

  • At pH < 2: Both are protonated cations (

    
    , 
    
    
    
    ) and water-soluble.
  • At pH ~10.5: DTG (pKa ~10) is largely deprotonated (neutral) and highly lipophilic. It will partition into the organic phase. MTG (pKa ~11) remains largely protonated (charged) and stays in the aqueous phase.

  • At pH > 13: MTG deprotonates and can be recovered.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude mixture in 1M HCl (approx. 10 mL per gram of solid). Ensure complete dissolution (sonicate if necessary).

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) .

    • Why? Removes non-basic impurities (starting materials like neutral toluidines). Discard organic layer.

  • The Critical pH Adjustment (The Swing):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 20% NaOH dropwise while monitoring with a pH meter.

    • Stop exactly at pH 10.0–10.2.

  • Selective Extraction (DTG Recovery):

    • Extract the aqueous solution with Dichloromethane (DCM) (3x volumes).

    • Result: The neutral DTG migrates into the DCM. The charged MTG stays in the water.

    • Action: Dry the DCM layer (

      
      ) and evaporate to yield purified DTG.
      
  • Secondary Recovery (MTG Recovery - Optional):

    • Adjust the remaining aqueous phase to pH > 13 using NaOH pellets.

    • Extract with DCM or EtOAc.

    • Evaporate to recover the MTG byproduct.

Workflow Visualization

ExtractionWorkflow start Crude Mixture (DTG + MTG) acid Dissolve in 1M HCl (pH < 2) start->acid wash Wash with EtOAc acid->wash split1 Phase Separation wash->split1 org_waste Organic Layer (Neutral Impurities) split1->org_waste Discard aq_acid Aqueous Layer (DTG+ & MTG+) split1->aq_acid Keep ph_adj Adjust pH to 10.2 (Selective Deprotonation) aq_acid->ph_adj extract_dcm Extract with DCM ph_adj->extract_dcm split2 Phase Separation extract_dcm->split2 dcm_layer DCM Layer Contains DTG (Neutral) split2->dcm_layer aq_layer Aqueous Layer Contains MTG (Cation) split2->aq_layer Waste or Recover MTG final_dtg Evaporate -> Pure DTG dcm_layer->final_dtg

Caption: Selective pH-dependent extraction workflow exploiting the pKa differential between di-tolyl and mono-tolyl guanidines.

Troubleshooting Guide: Crystallization

Issue: "My product is 'oiling out' instead of crystallizing."

Specialist Analysis: Tolyl guanidines are notorious for oiling out because their melting points are often depressed by impurities, and they form supersaturated "oils" in water/alcohol mixtures.

Optimization Table: Solvent Systems

MethodSolvent SystemProtocol NotesSuitability
Standard Toluene (Hot)Dissolve at boiling. Cool very slowly to RT, then 4°C.Best for DTG. MTG is less soluble in toluene.
Anti-Solvent Ethanol / WaterDissolve in min. hot Ethanol. Add warm water until turbid. Re-heat to clear. Cool.Good for bulk, but risk of oiling if cooled too fast.[2]
Flash Acetone / HexaneDissolve in acetone. Add hexane dropwise.Use if Toluene fails.

The "Seeding" Trick: If you get an oil:

  • Re-heat until the oil dissolves.

  • Scratch the glass side of the flask vigorously with a glass rod at the air-liquid interface.

  • Add a single crystal of pure DTG (if available) or a similar guanidine salt.

  • Insulate the flask with foil to slow down cooling.

Troubleshooting Guide: HPLC Analysis

Issue: "I see severe peak tailing and co-elution in my chromatograms."

Specialist Analysis: Guanidines interact strongly with residual silanols (


) on standard C18 columns, causing tailing. Furthermore, at neutral pH, both MTG and DTG are positively charged, reducing retention time and resolution.

Recommended HPLC Conditions:

  • Column: C18 Base-Deactivated (e.g., XBridge, Gemini NX) or Phenyl-Hexyl (for pi-pi selectivity).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Triethylamine (TEA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Why High pH? At pH 10, you suppress the ionization of the guanidine (making it neutral) and the silanols. This sharpens the peak and increases retention of the hydrophobic DTG.

Diagnostic Logic Tree:

HPLC_Troubleshoot problem HPLC Issue tailing Peak Tailing > 1.5 problem->tailing coelution Co-elution (MTG/DTG) problem->coelution sol_tail1 Add 0.1% TEA modifier tailing->sol_tail1 Low pH Method sol_tail2 Switch to High pH (pH 10) Buffer tailing->sol_tail2 Best Option sol_co1 Use Phenyl-Hexyl Column (Exploits Pi-Stacking) coelution->sol_co1 Selectivity Fix sol_co2 Decrease Organic % coelution->sol_co2 Retention Fix

Caption: Decision tree for optimizing HPLC separation of guanidine derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use flash chromatography (silica gel) to purify DTG? A: Yes, but standard silica is acidic and will bind guanidines irreversibly (streaking). You must pretreat the silica column with 1-2% Triethylamine (TEA) in your mobile phase (e.g., DCM/MeOH + 1% TEA) to neutralize acidic sites before running your sample.

Q: Why is my yield of DTG lower than expected after acid extraction? A: Check the pH of your aqueous layer before the DCM extraction. If the pH drifted below 9.5, a significant portion of DTG is still protonated (


) and will not extract into DCM. Use a buffer (Carbonate) if pH drift is an issue.

Q: Is there a specific visual indicator for the separation? A: Yes. In the "pKa Swing" method, as you approach pH 10, the solution will turn cloudy/milky as the neutral DTG precipitates out of the aqueous phase. This is your cue to extract with organic solvent.

References

  • PubChem. (2025).[3] 1,3-Di-o-tolylguanidine Compound Summary. National Library of Medicine. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. Technical Guides. [Link]

  • Element Lab Solutions. (2025). Troubleshooting Peak Tailing in HPLC: Interactions with Silanols. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 1-(2-Methylphenyl)guanidine HCl

Introduction: The Analytical Context Welcome to the technical guide for 1-(2-methylphenyl)guanidine (also known as o-tolylguanidine). As a researcher, you likely utilize this compound as a ligand for sigma receptors or a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Context

Welcome to the technical guide for 1-(2-methylphenyl)guanidine (also known as o-tolylguanidine). As a researcher, you likely utilize this compound as a ligand for sigma receptors or as a synthetic intermediate.

The critical analytical challenge with arylguanidines is their high polarity and basicity (


). Standard Reverse Phase (RP) chromatography often yields poor retention and peak tailing, while the synthesis pathways—typically involving o-toluidine and cyanamide—generate structurally similar impurities that compete for ionization in Electrospray Ionization (ESI).

This guide provides a self-validating workflow to isolate, identify, and control these impurities.

Module 1: LC-MS Method Development

The "Polar Retention" Challenge

Standard C18 columns often fail to retain 1-(2-methylphenyl)guanidine sufficiently to separate it from the void volume, where ion suppression is highest. We recommend two distinct approaches based on your available instrumentation.

Protocol A: HILIC Mode (Recommended for High Sensitivity)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar bases, providing massive retention and enhanced ESI sensitivity due to high organic content.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Mechanism: Partitioning into the water-enriched layer on the stationary phase surface.

Protocol B: High-pH Reverse Phase (Robustness)

If you must use C18, you must neutralize the guanidine charge to increase retention.

  • Column: High-pH stable C18 (e.g., Agilent Poroshell HPH-C18), 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Methanol.[2]

  • Why this works: At pH 10, the amine is partially deprotonated, increasing hydrophobicity and interaction with the C18 ligand.

Module 2: The Impurity Library

The following table summarizes the specific impurities you will encounter, derived from the standard cyanamide synthesis route.

Target Molecule: 1-(2-methylphenyl)guanidine Parent Ion:



Impurity NameOriginStructure Note

Retention (Rel. to Main)
o-Toluidine Unreacted Starting MaterialPrimary amine108.08Earlier (RP) / Later (HILIC)
1,3-Di-o-tolylguanidine Dimerization Side ReactionTwo tolyl rings240.15Later (RP) / Earlier (HILIC)
1-(2-Methylphenyl)urea Hydrolysis DegradantOxygen replaces imine151.08Similar to Parent
Cyanoguanidine Dimer of CyanamideAliphatic85.05Near Void Volume
Visualizing the Impurity Origins

The diagram below maps the synthesis pathway to the specific impurities generated.

ImpurityPathways Start1 o-Toluidine (SM) Product 1-(2-methylphenyl)guanidine (Target) [m/z 150] Start1->Product + Cyanamide (Primary Rxn) Imp3 Residual: o-Toluidine [m/z 108] Start1->Imp3 Incomplete Rxn Start2 Cyanamide Start2->Product Imp1 Impurity A: 1,3-Di-o-tolylguanidine (Dimer) [m/z 240] Product->Imp1 + Excess o-Toluidine (Side Rxn) Imp2 Impurity B: 1-(2-methylphenyl)urea (Hydrolysis) [m/z 151] Product->Imp2 + H2O / Heat (Degradation)

Figure 1: Synthesis and degradation pathways leading to key impurities in o-tolylguanidine production.

Module 3: Mass Spectrometry Interpretation

When analyzing the MS/MS spectra, 1-(2-methylphenyl)guanidine exhibits a distinct fragmentation pattern useful for confirmation.

Fragmentation Rules (ESI+)
  • Precursor:

    
    
    
  • Loss of Ammonia (

    
    ):  Generates the carbodiimide-like cation (
    
    
    
    ).
  • Guanidine Cleavage: Loss of the guanidine moiety often leaves the tropylium ion (

    
    ) or the tolyl cation.
    
  • Diagnostic Ratio: The ratio of

    
     helps distinguish the guanidine from the urea impurity (which loses 
    
    
    
    for HNCO).

Fragmentation Parent Parent Ion [M+H]+ = 150.1 Frag1 Fragment 1 [M+H - NH3]+ m/z 133.1 Parent->Frag1 - NH3 (17 Da) Frag3 Fragment 3 (o-Toluidine ion) m/z 108.1 Parent->Frag3 - Cyanamide (42 Da) Frag2 Fragment 2 (o-Tolyl Cation) m/z 91.05 Frag1->Frag2 - NCNH (42 Da) Frag3->Frag2 - NH3

Figure 2: ESI+ Fragmentation pathway for structural confirmation of 1-(2-methylphenyl)guanidine.

Module 4: Troubleshooting & FAQs

Q1: My main peak is splitting or tailing severely. Why?

A: This is "Secondary Interaction." The basic guanidine group interacts with free silanols on the silica column.

  • Fix 1: Increase buffer concentration to 20mM (swamps the silanols).

  • Fix 2: Use a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus).

  • Fix 3: If using HILIC, ensure the sample diluent matches the mobile phase (high acetonitrile). Injecting a water-rich sample into HILIC causes peak distortion.

Q2: I see a peak at m/z 151. Is this an isotope or an impurity?

A: Check the intensity. The


 isotope of the parent (

) will appear at 151 with ~9% relative abundance.
  • Test: If the peak at 151 is >10% of the parent, or has a slightly different retention time, it is 1-(2-methylphenyl)urea (hydrolysis product). The urea is neutral/less basic and will elute earlier in HILIC or later in Low-pH RP compared to the guanidine.

Q3: How do I remove the 1,3-di-o-tolylguanidine impurity?

A: The dimer is significantly more hydrophobic than the mono-substituted target.

  • Purification: A simple recrystallization from water/ethanol usually precipitates the dimer (less soluble in water) while the mono-guanidine HCl salt remains in solution.

References

  • Validation of Impurity Methods: International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

  • Guanidine Analysis: Shimadzu Application News. Analysis of Guanidine Derivatives using HILIC-MS/MS.

  • Fragmentation Mechanisms: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Synthesis Context: PubChem Compound Summary for CID 7333 (1,3-Di-o-tolylguanidine - Note: Used for impurity structural comparison).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Toluidines: A Comparative Guide to the Biological Activities of N-o-tolyl-guanidine and o-Toluidine

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical compounds, structural similarities can often belie vastly different biological activities. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, structural similarities can often belie vastly different biological activities. This guide provides an in-depth comparison of two such molecules: o-toluidine and its guanidinium derivative, N,N'-di-o-tolylguanidine (DTG). While both share the o-tolyl moiety, their interactions with biological systems diverge dramatically. o-Toluidine is a recognized carcinogen, posing significant health risks, whereas DTG has emerged as a valuable pharmacological tool for probing the enigmatic sigma receptors. This guide will dissect their distinct biological activities, mechanisms of action, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug discovery.

At a Glance: A Study in Contrasting Biological Fates

FeatureN,N'-di-o-tolylguanidine (DTG)o-Toluidine
Primary Biological Activity Sigma Receptor AgonistCarcinogen and Toxicant
Principal Target Central Nervous System (Sigma-1 and Sigma-2 receptors)Urinary Bladder, Liver, Spleen
Mechanism of Action Binds to and activates sigma receptors, modulating various downstream signaling pathways.Metabolically activated to reactive intermediates that form DNA adducts and induce oxidative stress.
Key Biological Effects Neuroprotection, antidepressant-like effects, antinociception, modulation of dopaminergic systems.Methemoglobinemia, bladder cancer, anemia, central nervous system depression.[1]
Receptor Affinity (Ki) ~69 nM for σ1, ~21 nM for σ2[2]Not applicable (does not act via specific receptor binding)
Toxicity (LD50, oral, rat) Not readily available670 mg/kg[3]

The Divergent Paths of Two Structurally Related Compounds

The seemingly minor addition of a guanidine bridge and a second o-tolyl group transforms a potent toxicant into a specific neuromodulatory agent. This stark difference underscores the critical importance of structure-activity relationships in determining the biological consequences of chemical exposure.

o-Toluidine: A Genotoxic Carcinogen

o-Toluidine is classified as a "known to be a human carcinogen" by the National Toxicology Program and as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with a primary association with bladder cancer.[3][4] Its carcinogenicity is not a result of direct action but rather a consequence of its metabolic activation.

Metabolic Activation and Carcinogenesis

The metabolic journey of o-toluidine is a critical aspect of its toxicity. Upon absorption through inhalation, dermal contact, or ingestion, it undergoes a series of enzymatic transformations primarily in the liver.[3][4]

  • N-hydroxylation: Cytochrome P450 enzymes mediate the N-hydroxylation of o-toluidine to form N-hydroxy-o-toluidine, a key carcinogenic metabolite.[3][4]

  • Conjugation and Transport: This metabolite can then be conjugated with glucuronic acid or sulfate and transported to the urinary bladder.[3]

  • Activation in the Bladder: In the acidic environment of the urine, the conjugates can be cleaved, releasing N-hydroxy-o-toluidine. This intermediate can be further activated through sulfation or acetylation to form a reactive ester, N-acetoxy-o-toluidine.[3]

  • DNA Adduct Formation: This highly reactive species can form an electrophilic arylnitrenium ion that readily binds to DNA, forming DNA adducts.[3]

  • Oxidative Stress: An alternative pathway involves peroxidase-catalyzed reactions that generate reactive oxygen species, leading to oxidative DNA damage and cellular proliferation.[3]

This cascade of events, from metabolic activation to DNA damage, is the fundamental mechanism behind the bladder carcinogenicity of o-toluidine.

o_toluidine_metabolism cluster_liver Liver cluster_bladder Bladder o_toluidine o-Toluidine n_hydroxy N-hydroxy-o-toluidine o_toluidine->n_hydroxy CYP450 (N-hydroxylation) conjugates Glucuronide/Sulfate Conjugates n_hydroxy->conjugates UGTs/SULTs released_n_hydroxy N-hydroxy-o-toluidine conjugates->released_n_hydroxy Transport via blood & deconjugation in acidic urine n_acetoxy N-acetoxy-o-toluidine released_n_hydroxy->n_acetoxy NATs/SULTs oxidative_stress Oxidative Stress released_n_hydroxy->oxidative_stress Peroxidases arylnitrenium Arylnitrenium Ion n_acetoxy->arylnitrenium dna_adducts DNA Adducts arylnitrenium->dna_adducts cancer Bladder Cancer dna_adducts->cancer oxidative_stress->cancer

Metabolic activation of o-toluidine leading to bladder cancer.

N,N'-di-o-tolylguanidine (DTG): A Selective Sigma Receptor Agonist

In stark contrast to its structural relative, N,N'-di-o-tolylguanidine (DTG) is a well-characterized pharmacological agent that exhibits high affinity for sigma receptors.[5][6] These receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), that are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders. DTG is non-selective, binding to both σ1 and σ2 subtypes with high affinity.[7]

Mechanism of Action and Physiological Effects

The binding of DTG to sigma receptors triggers a cascade of intracellular signaling events, although the precise pathways are still under active investigation.

  • Sigma-1 Receptor (σ1R): The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation by agonists like DTG, it can translocate and modulate the function of various ion channels and signaling proteins. This can lead to:

    • Neuroprotection: By modulating calcium signaling and reducing oxidative stress.[7]

    • Antidepressant and Anxiolytic Effects: Through interactions with monoaminergic systems.[7]

    • Antinociception: By influencing pain perception pathways.[8]

  • Sigma-2 Receptor (σ2R): The function of the σ2R is less understood, but it is known to be involved in cell proliferation and apoptosis. Its role in the central nervous system is an area of ongoing research.

The interaction of DTG with these receptors has been shown to produce a range of behavioral effects in animal models, including alterations in locomotor activity and interactions with the dopaminergic and NMDA receptor systems.[9][10]

dtg_signaling cluster_receptor Sigma Receptors cluster_effects Downstream Cellular Effects cluster_physiological Physiological Outcomes dtg N,N'-di-o-tolylguanidine (DTG) sigma1 Sigma-1 Receptor dtg->sigma1 sigma2 Sigma-2 Receptor dtg->sigma2 ion_channels Modulation of Ion Channels sigma1->ion_channels calcium Regulation of Ca2+ Signaling sigma1->calcium neurotransmitter Modulation of Neurotransmitter Release sigma1->neurotransmitter cell_proliferation Influence on Cell Proliferation sigma2->cell_proliferation neuroprotection Neuroprotection ion_channels->neuroprotection antinociception Antinociception ion_channels->antinociception calcium->neuroprotection antidepressant Antidepressant Effects neurotransmitter->antidepressant

Simplified signaling pathways of DTG via sigma receptors.

Experimental Protocols for Biological Assessment

The distinct biological activities of o-toluidine and DTG necessitate different experimental approaches for their evaluation. Below are representative protocols for assessing the key characteristics of each compound.

Protocol 1: Assessing the Genotoxicity of o-Toluidine using the In Vitro Micronucleus Assay

The micronucleus assay is a widely used method for assessing chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Objective: To determine the potential of o-toluidine to induce micronucleus formation in cultured mammalian cells.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, TK6)

  • Culture medium (e.g., RPMI 1640) with supplements (fetal bovine serum, penicillin/streptomycin)

  • Phytohemagglutinin (for lymphocytes)

  • Cytochalasin B

  • o-Toluidine (dissolved in a suitable solvent, e.g., DMSO)

  • Mitomycin C (positive control)

  • Vehicle control (e.g., DMSO)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or acridine orange)

  • Microscope slides

  • Microscope with appropriate magnification

Procedure:

  • Cell Culture: Culture the cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2. For lymphocytes, stimulate with phytohemagglutinin for 48 hours.

  • Exposure: Add varying concentrations of o-toluidine, the vehicle control, and the positive control to the cell cultures. Incubate for 3-4 hours.

  • Cytochalasin B Addition: After the exposure period, wash the cells and add fresh medium containing cytochalasin B. This will block cytokinesis and allow for the identification of binucleated cells. Incubate for a further 24-28 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.

  • Fixation: Fix the cells with the fixative solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with the chosen staining solution.

  • Scoring: Under the microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the o-toluidine-treated groups with the vehicle control group using appropriate statistical methods.

Protocol 2: Characterizing the Binding of DTG to Sigma Receptors using a Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of DTG for sigma-1 and sigma-2 receptors.

Materials:

  • Tissue preparation rich in sigma receptors (e.g., guinea pig brain homogenate)

  • Radioligand specific for sigma receptors (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for total sigma binding)

  • Unlabeled DTG

  • Haloperidol (for defining non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of unlabeled DTG. For determining non-specific binding, use a high concentration of haloperidol.

  • Incubation: Incubate the tubes at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of unlabeled DTG. Use non-linear regression analysis to determine the IC50 value (the concentration of DTG that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of o-toluidine and N,N'-di-o-tolylguanidine offers a compelling illustration of how subtle structural modifications can lead to profoundly different biological activities. o-Toluidine serves as a classic example of a pro-carcinogen, requiring metabolic activation to exert its genotoxic effects, making it a significant occupational and environmental hazard. In contrast, DTG has been instrumental as a research tool, enabling the scientific community to unravel the complex roles of sigma receptors in the central nervous system and explore their potential as therapeutic targets for a range of neurological and psychiatric conditions. Understanding these differences is not merely an academic exercise; it is fundamental to the fields of toxicology, drug development, and chemical safety assessment.

References

  • o-Toluidine - Wikipedia. Available from: [Link]

  • Weber E, Sonders M, Quarum M, McLean S, Pou S, Keana JF. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proc Natl Acad Sci U S A. 1986 Nov;83(22):8784-8. Available from: [Link]

  • Epidemiological and toxicological risk assessments of ortho-toluidine for bladder cancer. J Occup Health. 2021;63(1):e12234. Available from: [Link]

  • 2-Methylaniline (o-Toluidine) | EPA. Available from: [Link]

  • Report on Carcinogens, Fifteenth Edition - o‑Toluidine. National Toxicology Program. Available from: [Link]

  • Toluidine, o- (CICADS) - Inchem.org. Available from: [Link]

  • o-TOLUIDINE - Ataman Kimya. Available from: [Link]

  • 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. PNAS. Available from: [Link]

  • Health Risk Assessment of Ortho-Toluidine Utilising Human Biomonitoring Data of Workers and the General Population. MDPI. Available from: [Link]

  • o-Toluidine - Hazardous Substance Fact Sheet. Available from: [Link]

  • Some behavioral effects of 1,3-di-o-tolylguanidine, opipramol and sertraline, the sigma site ligands. PubMed. Available from: [Link]

  • Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. PubMed. Available from: [Link]

  • Ditolylguanidine - Wikipedia. Available from: [Link]

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed. Available from: [Link]

  • Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations. PubMed. Available from: [Link]

  • (PDF) o-Toluidine in electrochemistry – an overview. ResearchGate. Available from: [Link]

  • The sigma ligand 1,3-di-o-tolylguanidine depresses amino acid-induced excitation non-selectively in rat brain. PubMed. Available from: [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. Available from: [Link]

Sources

Comparative

Structural Comparison: Phenylguanidine vs. o-Tolylguanidine HCl

Executive Summary This guide provides a structural and functional analysis of Phenylguanidine (PhG) and its methylated analog, o-Tolylguanidine (TolG) , specifically in their hydrochloride salt forms.[1] While often trea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of Phenylguanidine (PhG) and its methylated analog, o-Tolylguanidine (TolG) , specifically in their hydrochloride salt forms.[1]

While often treated as interchangeable basic motifs in early synthetic screening, the introduction of the ortho-methyl group in TolG fundamentally alters the molecule's conformational entropy , lipophilicity , and crystal packing energetics . For drug development professionals, TolG serves as a critical "magic methyl" bioisostere to modulate the solubility and binding selectivity of guanidine-based ligands (e.g., NMDA or Sigma receptor modulators).

Structural & Physicochemical Profiling[2][3]

The core distinction lies in the steric and electronic perturbation introduced by the methyl group at the ortho position of the aromatic ring.[2]

Comparative Data Table
FeaturePhenylguanidine HClo-Tolylguanidine HClImpact on Performance
Formula


TolG has higher MW (+14 Da).[1]
MW (Salt) 171.63 g/mol 185.66 g/mol Negligible impact on size-based filtration.[1]
pKa (Conj. Acid) ~10.9~10.7 - 11.0Both are strong bases; exist as cations at physiological pH.[1]
LogP (Calc) ~0.6~1.1TolG is significantly more lipophilic , improving membrane permeability.[1]
Topology Planar (Conjugated)Twisted (Non-planar)Critical: Methyl group forces aryl ring rotation.[1]
H-Bond Donors 44Identical donor count, but TolG donors are sterically shielded.
The "Ortho-Effect" Mechanism

In Phenylguanidine, the guanidine moiety can adopt a coplanar conformation with the phenyl ring, allowing for


-electron delocalization (resonance) between the aromatic system and the guanidinium cation.

In o-Tolylguanidine , the steric bulk of the methyl group at the C2 position clashes with the guanidine nitrogen hydrogens. This forces the phenyl ring to rotate out of the guanidine plane (dihedral angle twist >40°).

  • Consequence 1 (Electronic): Resonance is broken.[1] The guanidine group becomes electronically "decoupled" from the ring, slightly localizing the positive charge.[3]

  • Consequence 2 (Steric): The molecule adopts a rigid, non-planar 3D shape, which can improve selectivity for deep protein pockets (e.g., Sigma-2 receptors) by reducing entropic penalties upon binding.[1]

Visualizing the Steric Pathway

The following diagram illustrates the structural divergence and its pharmacological consequences.

GuanidineComparison PhG Phenylguanidine HCl (Planar Conformation) Resonance π-Conjugation (Stabilized) PhG->Resonance Unimpeded Rotation TolG o-Tolylguanidine HCl (Twisted Conformation) Sterics Ortho-Methyl Steric Clash TolG->Sterics C2 Substitution Decoupling Resonance Break (Localized Charge) Sterics->Decoupling Forced Twist Result_PhG High Solubility Low Selectivity Resonance->Result_PhG Result_TolG High Lipophilicity High Selectivity Decoupling->Result_TolG

Figure 1: Mechanistic flow illustrating how the ortho-methyl substitution shifts the molecule from a planar, conjugated system to a twisted, lipophilic pharmacophore.[1]

Experimental Performance: Solubility & Lipophilicity

For drug development, the shift from Phenyl- to Tolyl-guanidine is often a strategic decision to improve Lipophilic Efficiency (LipE) . The following protocol validates the solubility difference, a critical parameter for formulation.

Protocol: Thermodynamic Solubility & LogD Determination

Objective: Quantify the solubility penalty/gain of the tolyl substitution in phosphate buffer (pH 7.4).

Reagents
  • Compound A: Phenylguanidine HCl (High Purity >98%)[1]

  • Compound B: o-Tolylguanidine HCl (High Purity >98%)[1]

  • Solvent: DMSO, 50mM Phosphate Buffer (pH 7.4), 1-Octanol.[1]

Workflow Step-by-Step
  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Shake-Flask Setup:

    • Add excess solid (approx. 2 mg) of each HCl salt to 1 mL of Phosphate Buffer in borosilicate glass vials.

    • Note: The HCl salt ensures initial wetting, but the equilibrium will be determined by the intrinsic solubility of the cation/counter-ion pair.

  • Equilibration: Shake at 25°C for 24 hours at 750 RPM.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 5 minutes.

Expected Results
  • Phenylguanidine HCl: High aqueous solubility (>50 mg/mL).[1] Retention time ~1.2 min.

  • o-Tolylguanidine HCl: Reduced aqueous solubility (~10-20 mg/mL) due to disruption of water lattice by the hydrophobic methyl group. Retention time ~2.5 min (indicating higher interaction with C18 column).

Application Context: Receptor Binding

While Phenylguanidine is a generic fragment, Tolylguanidine derivatives (specifically 1,3-di-o-tolylguanidine or DTG) are renowned Sigma Receptor ligands .[1]

  • Phenylguanidine: Weak binder. The planar structure lacks the hydrophobic bulk required to displace water from the Sigma-2 hydrophobic pocket.

  • Tolylguanidine: The methyl group provides the necessary "grease" (hydrophobic interaction) and the "twist" (shape complementarity) to fit the receptor site.

  • Recommendation: If your lead compound (containing a phenylguanidine core) has good potency but poor membrane permeability, switch to the o-tolyl analog.[1] The LogP increase (~0.5 units) usually improves CNS penetration without destroying H-bond capability.[1]

Handling & Stability (Lab Safety)

Both compounds are stable as HCl salts but differ in hygroscopicity.[1]

  • Phenylguanidine HCl: Highly hygroscopic. Must be stored in a desiccator. It tends to form a deliquescent paste if left exposed to humid air.

  • o-Tolylguanidine HCl: Non-hygroscopic crystalline solid. The crystal lattice is more robust due to the efficient packing of the methyl groups (interlocking "gear" mechanism in the solid state), making it easier to weigh and handle in open air.

Synthesis Workflow (Graphviz)

The synthesis of the Tolyl derivative requires stricter temperature control to prevent side reactions (e.g., polymerization).[1]

Synthesis Reactants o-Toluidine + Cyanamide (1.0 eq : 1.5 eq) Reflux Reflux in Ethanol (80°C, 12h) Reactants->Reflux Mix Acid HCl (Conc.) Catalyst Acid->Reflux Dropwise Add Cooling Cool to 0°C (Crystallization) Reflux->Cooling Time Filter Filtration & Wash (Cold Acetone) Cooling->Filter Product o-Tolylguanidine HCl (White Needles) Filter->Product

Figure 2: Synthetic pathway for o-Tolylguanidine HCl. Note the cooling step is critical for high yield due to the steep solubility curve of the tolyl salt.

References

  • PubChem. (2025).[4][5] Guanidine, N-phenyl-, hydrochloride (1:[1][4]1) Compound Summary.[1][4] National Library of Medicine.[4] [Link][1][4]

  • NIST. (2024).[1] 1-Phenyl-3-o-tolylguanidine IR Spectrum & Properties. National Institute of Standards and Technology.[6] [Link][1]

  • RSC Medicinal Chemistry. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators.[7] (Bioisostere principles).[1][8][9][10] [Link]

  • OECD. (2002).[1] SIDS Initial Assessment Profile: 1,3-Di-o-tolylguanidine. UNEP Publications. (Physicochemical data for tolylguanidines). [Link][1]

Sources

Validation

Validating the Structure of N-o-tolyl-guanidine: A Comparative Guide to Mass Spectrometry Techniques

For Immediate Release A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. N-o-tolyl-guanidine, a molecule of interest in various therapeutic areas, presents a compelling case for the application of modern analytical techniques. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the structural validation of N-o-tolyl-guanidine, offering field-proven insights and detailed experimental protocols. We will delve into the nuances of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, elucidating their respective fragmentation pathways and demonstrating how a multi-faceted analytical approach provides the highest degree of confidence in structural assignment.

The Analytical Imperative: Beyond Simple Mass Confirmation

Confirming the molecular weight of a compound is a critical first step, but it is insufficient for complete structural validation, especially when isomers are a possibility. Mass spectrometry, with its ability to induce and analyze molecular fragmentation, provides a veritable fingerprint of a molecule's structure. The choice of ionization technique, however, profoundly influences this fragmentation and, consequently, the structural information that can be gleaned. This guide will compare the "hard" ionization technique of EI-MS with the "soft" ionization method of ESI-MS/MS, showcasing how their complementary nature can be harnessed for robust structural elucidation of N-o-tolyl-guanidine.

Unraveling the N-o-tolyl-guanidine Structure: A Tale of Two Ionization Techniques

The structure of N,N'-di-o-tolylguanidine is characterized by a central guanidine core flanked by two o-tolyl groups. Its molecular formula is C15H17N3, with a monoisotopic mass of approximately 239.14 Da.[1] The fragmentation patterns observed in mass spectrometry are directly linked to the lability of specific bonds within this structure.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach

Electron Ionization is a highly energetic technique that typically leads to extensive fragmentation. This can be incredibly informative for structural elucidation, as the resulting fragments provide a detailed roadmap of the molecule's connectivity.

Experimental Data: EI-MS of N,N'-di-o-tolylguanidine

An analysis of the EI-MS data for N,N'-di-o-tolylguanidine reveals a characteristic fragmentation pattern. The table below summarizes the most significant peaks observed in the mass spectrum.

m/zRelative Intensity (%)Proposed Fragment
23947.2[M]+• (Molecular Ion)
2247.5[M-CH3]+
13311.8[C8H9N2]+
107100.0[C7H9N]+•
10618.9[C7H8N]+
917.6[C7H7]+
656.0[C5H5]+

Data sourced from ChemicalBook.

Interpreting the Fragmentation Cascade:

The fragmentation of N,N'-di-o-tolylguanidine under EI conditions is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 239. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Diagram: Proposed EI-MS Fragmentation Pathway of N,N'-di-o-tolylguanidine

EI_Fragmentation M [C15H17N3]+• m/z 239 F224 [M-CH3]+ m/z 224 M->F224 - •CH3 F133 [C8H9N2]+ m/z 133 M->F133 - •C7H6N F107 [C7H9N]+• m/z 107 F133->F107 - CN2H2 F106 [C7H8N]+ m/z 106 F107->F106 - •H F91 [C7H7]+ m/z 91 F106->F91 - CH3

Caption: Proposed EI-MS fragmentation of N,N'-di-o-tolylguanidine.

The base peak at m/z 107 corresponds to the o-toluidine radical cation, formed by the cleavage of the C-N bond connecting one of the tolyl groups to the guanidine core. The formation of this stable fragment is a highly favored pathway. The peak at m/z 133 likely arises from the loss of a neutral tolyl radical. Subsequent fragmentation of these primary ions leads to the other observed peaks, such as the tropylium ion at m/z 91.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Touch

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. To induce fragmentation for structural analysis, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). This controlled fragmentation often provides more predictable and interpretable fragmentation patterns.

Predicted ESI-MS/MS Fragmentation:

While a publicly available ESI-MS/MS spectrum for N,N'-di-o-tolylguanidine is not readily accessible, we can predict the major fragmentation pathways based on the known behavior of protonated N,N'-di-arylguanidines.[2][3][4] The protonation is expected to occur on one of the nitrogen atoms of the guanidine core.

Predicted Key Fragments in ESI-MS/MS of N,N'-di-o-tolylguanidine

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
240 ([M+H]+)134C7H8N (o-toluidine)
240 ([M+H]+)107C8H9N2 (tolylguanidine moiety)

Diagram: Predicted ESI-MS/MS Fragmentation Pathway of Protonated N,N'-di-o-tolylguanidine

ESI_Fragmentation MH [C15H17N3+H]+ m/z 240 F134 [C8H10N2]+• m/z 134 MH->F134 - C7H7N F107 [C7H9N]+• m/z 107 MH->F107 - C8H9N2

Caption: Predicted ESI-MS/MS fragmentation of N,N'-di-o-tolylguanidine.

In ESI-MS/MS, the fragmentation is anticipated to be dominated by the cleavage of the C-N bonds flanking the central guanidine unit. This would lead to the formation of a protonated o-toluidine ion (m/z 108, with subsequent loss of H to give 107) and a protonated tolylguanidine fragment (m/z 134). The relative abundance of these fragments would depend on the collision energy applied.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of N-o-tolyl-guanidine by mass spectrometry. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation for Mass Spectrometry

Proper sample preparation is paramount for obtaining high-quality mass spectra.

1. Solubilization:

  • Dissolve the N-o-tolyl-guanidine sample in a suitable volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • For ESI-MS, further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Purity and Additives:

  • Ensure the sample is free from non-volatile salts (e.g., NaCl, K3PO4) as they can suppress ionization and contaminate the instrument.

  • If acidic conditions are needed for ESI in positive ion mode, use a volatile acid like formic acid at a low concentration (e.g., 0.1%).

LC-MS/MS Method for Aromatic Amines

Liquid chromatography is often coupled with mass spectrometry to separate the analyte of interest from any impurities before detection.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or Phenyl-Hexyl column is often suitable for the separation of aromatic amines.[5]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF) equipped with an ESI source.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes. The gradient should be optimized to achieve good separation of the analyte from any impurities.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 1-5 µL.

MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3-4 kV.

  • Gas Flow (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's recommendations.

  • Scan Mode:

    • Full Scan (MS1): To identify the protonated molecular ion ([M+H]+) at m/z 240.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 240 and apply collision energy to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Beyond Mass Spectrometry: Orthogonal Techniques for Structural Confirmation

While mass spectrometry is a powerful tool, a truly comprehensive structural validation relies on data from orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For N,N'-di-o-tolylguanidine, both 1H and 13C NMR would provide invaluable structural confirmation.

Expected NMR Data for N,N'-di-o-tolylguanidine:

NucleusExpected Chemical Shift Range (ppm)MultiplicityIntegrationAssignment
1H~7.0-7.5Multiplet8HAromatic Protons
1H~5.0-6.0Broad Singlet3HNH and NH2 Protons
1H~2.2Singlet6HMethyl Protons
13C~150-160--Guanidine Carbon
13C~120-140--Aromatic Carbons
13C~17-20--Methyl Carbons

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. This data is based on typical values for similar structures.[1]

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information.[6][7] If a suitable single crystal of N-o-tolyl-guanidine can be grown, this technique can unambiguously determine the atomic positions and bond connectivity, providing the ultimate structural validation.

Conclusion: A Synergistic Approach to Structural Validation

The structural elucidation of N-o-tolyl-guanidine serves as an excellent example of the power and necessity of a multi-faceted analytical approach. While EI-MS provides a complex fragmentation pattern useful for fingerprinting, the controlled fragmentation of ESI-MS/MS offers a more direct and often simpler interpretation of the core structure. When combined with the detailed connectivity information from NMR spectroscopy and the unequivocal 3D structure from X-ray crystallography, researchers can have the utmost confidence in their synthesized molecules. This guide underscores the principle that true scientific trustworthiness is achieved not through a single measurement, but through the convergence of evidence from multiple, orthogonal analytical techniques.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2021 Aug 15:1180:122888. Available from: [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Anal Bioanal Chem. 2005 Jan;381(1):268-76. Available from: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available from: [Link]

  • Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. J Am Soc Mass Spectrom. 2010 Nov; 21(11): 1896–1907. Available from: [Link]

  • Di-o-tolylguanidine. PubChem. Available from: [Link]

  • Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. J Mass Spectrom. 2020 Jun;55(6):e4521. Available from: [Link]

  • Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. Available from: [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. J Am Soc Mass Spectrom. 2017 Jul; 28(7): 1341–1351. Available from: [Link]

  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. J Med Chem. 1991 Oct;34(10):3048-54. Available from: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. 2013;10(3):1483-1498. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Fragmentation of protonated dipeptides containing arginine. Effect of activation method. J Mass Spectrom. 2004 May;39(5):525-34. Available from: [Link]

  • Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. Digital CSIC. Available from: [Link]

  • N,N'-Diphenylguanidine. mzCloud. Available from: [Link]

  • Guanidine, N,N'-bis(2-methylphenyl)-. NIST WebBook. Available from: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. 2021;6(1):205-234. Available from: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. 2023;20(S6):11-20. Available from: [Link]

Sources

Comparative

Comparative Guide to the Infrared Spectroscopy of N-o-tolyl-guanidine HCl

Introduction: The Analytical Significance of N-o-tolyl-guanidine HCl N-o-tolyl-guanidine and its hydrochloride salt are members of the substituted guanidine family, a class of compounds with significant utility in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of N-o-tolyl-guanidine HCl

N-o-tolyl-guanidine and its hydrochloride salt are members of the substituted guanidine family, a class of compounds with significant utility in pharmaceutical design and materials science.[1] The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is notable for its high basicity and ability to form extensive hydrogen bond networks.[1] These properties are pivotal in molecular recognition and biological activity. N-o-tolyl-guanidine HCl, specifically, finds applications as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.

Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the structural elucidation and quality control of such compounds.[1] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds.[1][2] For researchers in drug development and chemical synthesis, a comprehensive understanding of the IR spectrum of N-o-tolyl-guanidine HCl is crucial for confirming identity, assessing purity, and studying intermolecular interactions.

This guide provides an in-depth analysis of the key infrared absorption peaks for N-o-tolyl-guanidine HCl, comparing it with the parent compound, guanidine HCl. We will dissect the influence of the ortho-tolyl substituent on the vibrational spectrum and provide a robust, field-tested protocol for acquiring high-quality spectral data.

Experimental Methodology: Acquiring a High-Fidelity IR Spectrum

To ensure reproducible and accurate results, a standardized protocol is essential. The following details the KBr pellet method, a common and reliable technique for analyzing solid samples.[1]

Protocol: KBr Pellet Preparation and FTIR Analysis

Materials:

  • FTIR Spectrometer (e.g., Bruker IFS 85)[3]

  • N-o-tolyl-guanidine HCl (solid)

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • Analytical balance

Procedure:

  • Drying: Heat KBr powder at 110°C for 2-4 hours to eliminate adsorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region. Cool in a desiccator.[1]

  • Sample Preparation: Accurately weigh ~1-2 mg of the N-o-tolyl-guanidine HCl sample.

  • Mixing: In the agate mortar, combine the sample with ~150-200 mg of dried KBr.

  • Grinding: Gently but thoroughly grind the mixture until a fine, homogeneous powder is achieved. This minimizes scattering of the IR beam.

  • Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Weigh 1-2 mg N-o-tolyl-guanidine HCl C Combine & Grind in Agate Mortar A->C B Weigh 150-200 mg desiccated KBr B->C D Load into Pellet Press C->D E Apply Pressure (7-10 tons) D->E F Place Pellet in FTIR Spectrometer E->F Transfer Pellet G Record Spectrum (4000-400 cm⁻¹) F->G

Caption: Experimental workflow for FT-IR analysis of solid samples using the KBr pellet method.

Spectral Analysis: N-o-tolyl-guanidine HCl vs. Guanidine HCl

The protonation of the guanidine group results in the formation of the highly resonance-stabilized guanidinium cation. This delocalization of positive charge across the central carbon and three nitrogen atoms significantly influences the vibrational frequencies of the C-N and N-H bonds.

Core Vibrational Modes of the Guanidinium Group

The fundamental vibrations of the guanidinium cation are the cornerstone of its IR spectrum. Key modes include:

  • N-H Stretching: Broad, complex bands in the high-frequency region (3400-3100 cm⁻¹), sensitive to hydrogen bonding.[4]

  • Asymmetric CN₃ Stretching: A strong, characteristic band typically found around 1680-1630 cm⁻¹.[4][5] This is often one of the most intense peaks in the spectrum.

  • N-H Bending (Scissoring): Occurs in the 1650-1580 cm⁻¹ region, sometimes overlapping with the CN₃ stretch.[4][6]

Comparative Spectral Data

The following table compares the major infrared absorption peaks of N-o-tolyl-guanidine HCl with the parent Guanidine HCl. This comparison highlights the spectral contributions of the ortho-tolyl group.

Wavenumber (cm⁻¹) - Guanidine HCl[7][8]Wavenumber (cm⁻¹) - N-o-tolyl-guanidine HCl (Experimental/Typical)Vibrational Assignment & Rationale
~3400-3100 (very broad, strong)~3450-3100 (very broad, strong)N-H Stretching (ν N-H): This broad envelope arises from multiple symmetric and asymmetric stretching modes of the -NH₂ and =NH₂⁺ groups. The breadth is due to extensive intermolecular hydrogen bonding. The presence of the bulky tolyl group may slightly alter the hydrogen bonding network.
Not Present~3050 (medium)Aromatic C-H Stretching (ν C-H): This peak is characteristic of the C-H bonds on the tolyl ring and is absent in the purely aliphatic Guanidine HCl.
Not Present~2930, ~2860 (weak)Aliphatic C-H Stretching (ν C-H): These weak absorptions are due to the asymmetric and symmetric stretching of the methyl (-CH₃) group on the tolyl substituent.
~1678 (strong)~1650-1630 (strong)Asymmetric CN₃ Stretch & C=N Stretch (ν CN₃ / ν C=N): This is a key diagnostic peak for the guanidinium core.[4][6] In N-o-tolyl-guanidine HCl, the substitution on one nitrogen breaks the D₃h symmetry of the free guanidinium ion, leading to a more localized C=N character and a potential shift in frequency.
~1582 (strong)~1590 (strong)N-H Bending (δ N-H) & Aromatic C=C Stretch: In Guanidine HCl, this is assigned to the NH₂ scissoring vibration.[4] In the tolyl derivative, this region is complex due to the overlap of N-H bending modes and the characteristic C=C stretching vibrations of the aromatic ring.
Not Present~1460 (medium)-CH₂- Bending (δ CH₂): This peak corresponds to the bending vibration of the methyl group on the tolyl ring.[6]
Not Present~750 (strong)C-H Out-of-Plane Bending (γ C-H): This strong absorption is characteristic of ortho-disubstituted benzene rings, providing clear evidence for the substitution pattern.
Structural Influence on Vibrational Modes

IR_Logic Structure N-o-tolyl-guanidine HCl Structure Guanidinium Core (C(NH₂)₃⁺) o-Tolyl Group (C₆H₄CH₃) Regions Key IR Absorption Regions 3450-3100 cm⁻¹ 3050, 2930 cm⁻¹ ~1640 cm⁻¹ ~1590 cm⁻¹ ~750 cm⁻¹ Structure:f1->Regions:f1 contributes to Structure:f1->Regions:f3 defines Structure:f1->Regions:f4 contributes to Structure:f2->Regions:f2 gives rise to Structure:f2->Regions:f4 contributes to Structure:f2->Regions:f5 confirms pattern Assignments Vibrational Assignments N-H Stretches Aromatic & Aliphatic C-H Stretches Asymmetric CN₃ / C=N Stretch N-H Bend / Aromatic C=C Stretch Ortho-substitution C-H Bend Regions:f1->Assignments:f1 Regions:f2->Assignments:f2 Regions:f3->Assignments:f3 Regions:f4->Assignments:f4 Regions:f5->Assignments:f5

Caption: Relationship between the chemical structure of N-o-tolyl-guanidine HCl and its key IR spectral regions.

Conclusion

The infrared spectrum of N-o-tolyl-guanidine HCl is a composite of the vibrations from its guanidinium core and its ortho-tolyl substituent. The dominant features are the broad N-H stretching bands above 3100 cm⁻¹ and the strong, complex absorptions between 1650 cm⁻¹ and 1590 cm⁻¹, which arise from a combination of CN₃ stretching, C=N stretching, N-H bending, and aromatic C=C stretching modes.

In comparison to unsubstituted Guanidine HCl, the spectrum of N-o-tolyl-guanidine HCl is distinguished by several key features:

  • The appearance of aromatic and aliphatic C-H stretching peaks (~3050 cm⁻¹ and ~2930 cm⁻¹, respectively).

  • A strong C-H out-of-plane bending mode around 750 cm⁻¹, which is highly indicative of the ortho substitution pattern on the aromatic ring.

By following the detailed experimental protocol and using the comparative data provided, researchers can confidently use FTIR spectroscopy to identify N-o-tolyl-guanidine HCl, confirm its structural integrity, and distinguish it from related compounds.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Guanidinium chloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Spectrum image in SVG format - Guanidine hydrochloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Guanidine;hydron;chloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2007). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bakker, H. J., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry B, 117(44), 13659–13666. Retrieved February 15, 2026, from [Link]

  • Scherz, M. W., et al. (1990). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 33(9), 2421–2429. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). FTIR spectra of polymeric guanidine derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. PubMed Central. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • University of Jyväskylä. (n.d.). Experiment 4: Gas phase IR spectroscopy (HCl). Retrieved February 15, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Separation of Tolyl Guanidine Isomers

Introduction: The Analytical Challenge of Tolyl Guanidine Isomers Tolyl guanidines, existing as ortho- (o-), meta- (m-), and para- (p-) positional isomers, are critical intermediates in the synthesis of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Tolyl Guanidine Isomers

Tolyl guanidines, existing as ortho- (o-), meta- (m-), and para- (p-) positional isomers, are critical intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise position of the methyl group on the phenyl ring significantly influences the molecule's biological activity and chemical properties. Consequently, the ability to accurately separate and quantify these isomers is paramount for process monitoring, quality control, and regulatory compliance.

However, their separation presents a considerable analytical challenge. The isomers share the same molecular weight and elemental composition, and their structural similarity results in nearly identical physicochemical properties. This guide provides a comprehensive comparison of chromatographic strategies to resolve these challenging isomers, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind method development choices, enabling researchers to select and optimize the most effective separation strategy for their specific application.

Understanding the Analyte: Physicochemical Properties as a Guide

Effective method development begins with a thorough understanding of the analyte's properties. Tolyl guanidines are characterized by two key structural features that dictate their chromatographic behavior: the highly basic guanidinium group and the moderately non-polar tolyl group.

  • High Basicity (pKa ≈ 12.5-13.5): The guanidinium group is one of the strongest organic bases. At typical HPLC mobile phase pH values (2-8), it is permanently protonated, carrying a positive charge. This strong basicity can lead to severe peak tailing on traditional silica-based reversed-phase columns due to strong, undesirable interactions with acidic silanol groups.[1]

  • Polarity and Hydrophobicity: The protonated guanidinium group renders the molecule highly polar and water-soluble. The tolyl group contributes a degree of hydrophobicity (for the related 1,3-di-o-tolylguanidine, XLogP3 is 3.1).[2] This dual nature means that retention can be manipulated by both polar and non-polar interaction mechanisms.

This combination of high polarity and a permanent positive charge makes conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) challenging, often resulting in poor retention and peak shape. Therefore, alternative chromatographic modes are frequently more successful.

Chromatographic Strategies: A Comparative Analysis

We will compare three primary HPLC modes for the separation of tolyl guanidine isomers: Reversed-Phase (with modifications), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Reversed-Phase HPLC (RP-HPLC)

Standard C18 columns are often the first choice for method development. However, for highly polar bases like tolyl guanidines, analytes may elute at or near the void volume due to insufficient interaction with the non-polar stationary phase.[3]

  • Mechanism: Primarily hydrophobic interactions.

  • Challenges:

    • Poor Retention: The high polarity of the protonated guanidines leads to minimal retention on non-polar C18 or C8 phases.

    • Peak Tailing: Strong ionic interactions between the positively charged analytes and negatively charged residual silanols on the silica surface cause significant peak asymmetry.

  • Potential Solutions:

    • Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can mask the positive charge and increase hydrophobic retention. However, these reagents are often non-volatile, making the method incompatible with mass spectrometry (MS), and can permanently modify the column, causing memory effects.[3]

    • Low-pH Mobile Phase with High Aqueous Content: Using a highly aqueous mobile phase (e.g., >95% water) with a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) can suppress silanol activity and improve peak shape. Specialized "aqueous stable" C18 phases are required to prevent stationary phase dewetting.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that are poorly retained in reversed-phase.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Mechanism: Primarily partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[6] Secondary electrostatic interactions (ionic and dipole-dipole) can also contribute to retention, especially with charged analytes.[5]

  • Advantages:

    • Excellent Retention: Provides strong retention for polar, charged compounds like tolyl guanidines.[7][8]

    • Orthogonal Selectivity: Offers a different elution order and selectivity compared to RP-HPLC.[3]

    • MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[5]

  • Considerations: Careful control of mobile phase water content and buffer concentration is critical for reproducible results.

Mixed-Mode Chromatography (MMC)

MMC columns combine two or more retention mechanisms on a single stationary phase, typically reversed-phase and ion-exchange. For tolyl guanidines, a combination of hydrophobic and cation-exchange functionalities is ideal.

  • Mechanism: Utilizes both hydrophobic interactions (from a C18 or similar ligand) and electrostatic interactions (from an embedded cation-exchanger) to achieve retention and selectivity.[1]

  • Advantages:

    • Tunable Selectivity: Retention can be independently controlled by adjusting both the organic solvent content (affecting hydrophobic interactions) and the buffer concentration/pH (affecting ion-exchange interactions). This provides powerful tools for optimizing the separation of closely related isomers.

    • Superior Resolution: The dual retention mechanism often provides unique selectivity and enhanced resolution for complex mixtures of isomers.[9]

    • Good Peak Shape: The ion-exchange mechanism provides a controlled interaction for the basic analytes, minimizing the undesirable silanol interactions that cause peak tailing.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the three chromatographic modes for the separation of tolyl guanidine isomers.

FeatureRP-HPLC (with Ion-Pairing)HILICMixed-Mode (RP/Cation-Exchange)
Resolution (Rs) Low to ModerateModerate to HighHigh to Excellent
Peak Shape (Tailing Factor) Poor to Moderate (1.5 - 2.5)Good (1.1 - 1.5)Excellent (1.0 - 1.3)
Analysis Time ModerateModerate to LongShort to Moderate
MS Compatibility No (with non-volatile IP agents)ExcellentExcellent
Method Robustness Low (IP agents can be problematic)Moderate (sensitive to water content)High
Primary Interaction Hydrophobic + Ion-PairingPartitioning + ElectrostaticHydrophobic + Cation-Exchange

Experimental Protocols

Here we provide detailed, self-validating starting protocols for the two most recommended approaches: HILIC and Mixed-Mode Chromatography.

Protocol 1: HILIC Separation

This method is designed to maximize retention and leverage the MS-friendly nature of HILIC.

  • System Preparation:

    • HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.

    • Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[7]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 95% B to 70% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 240 nm or MS/MS in positive ion mode.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Dissolve the mixed tolyl guanidine isomer sample in a solution of 90% Acetonitrile / 10% Water to a final concentration of approximately 0.1 mg/mL. Causality Note: The sample solvent should be similar to the initial mobile phase composition to ensure good peak shape.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis & System Validation:

    • Equilibrate the column with the initial mobile phase (95% B) for at least 20 minutes or until a stable baseline is achieved. HILIC columns often require longer equilibration times.

    • Inject a blank (sample solvent) to ensure no carryover.

    • Inject the sample and record the chromatogram. The elution order is typically driven by subtle differences in polarity.

Protocol 2: Mixed-Mode Separation

This method uses a dual retention mechanism for enhanced selectivity and robustness.

  • System Preparation:

    • HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.

    • Column: A mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, 5 µm, 4.6 x 150 mm).[1]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Deionized water with 20 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Chromatographic Conditions:

    • Mobile Phase Composition: 30% A / 70% B (Isocratic). Causality Note: The ratio can be adjusted. Increasing Acetonitrile (A) will decrease hydrophobic retention, while increasing the buffer concentration in B will decrease cation-exchange retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm or MS/MS in positive ion mode.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the mixed tolyl guanidine isomer sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis & System Validation:

    • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject a standard solution multiple times to confirm retention time stability and peak area reproducibility (RSD < 2%).

    • Inject the sample and record the chromatogram.

Visualization of Workflows

The following diagrams illustrate the logical workflows for method selection and optimization.

MethodSelection start Goal: Separate Tolyl Guanidine Isomers prop Analyte Properties: Highly Polar, Basic (pKa > 12) start->prop rp_check Attempt Standard RP-HPLC (e.g., C18 column) prop->rp_check retention_check Adequate Retention & Peak Shape? rp_check->retention_check rp_success Success! Optimize Method retention_check->rp_success  Yes rp_fail Poor Retention / Tailing retention_check->rp_fail No ms_check Is MS Compatibility Required? use_ip Use Ion-Pairing RP-HPLC (MS Incompatible) ms_check->use_ip No use_alt Evaluate Alternative Chemistries ms_check->use_alt Yes rp_fail->ms_check hilic HILIC (Excellent for Polar Analytes, MS-Friendly) use_alt->hilic mmc Mixed-Mode (RP/IEX) (Tunable Selectivity, Robust) use_alt->mmc

Caption: Logical workflow for selecting a chromatographic method.

HILIC_Optimization start HILIC Method Development col_select 1. Select Stationary Phase (e.g., Amide, Silica, Zwitterionic) start->col_select mp_select 2. Select Mobile Phase (ACN/Aqueous Buffer) col_select->mp_select opt_org 3. Optimize Organic Content (Increase ACN % -> Increase Retention) mp_select->opt_org opt_buff 4. Optimize Buffer (Adjust pH and Concentration to improve peak shape) opt_org->opt_buff res_check Resolution & Peak Shape Acceptable? opt_buff->res_check res_check->opt_org No, adjust ACN/Buffer opt_temp 5. Optimize Temperature (Affects viscosity & selectivity) res_check->opt_temp Yes finalize Finalize and Validate Method opt_temp->finalize

Caption: Step-by-step workflow for HILIC method optimization.

Conclusion and Recommendations

The separation of tolyl guanidine positional isomers is a challenging task that is often poorly suited to standard reversed-phase chromatography. Due to the highly polar and basic nature of these analytes, chromatographic modes that offer alternative retention mechanisms provide far superior results.

  • For most applications, especially those requiring MS detection, Mixed-Mode Chromatography (RP/Cation-Exchange) is the recommended starting point. It offers the most powerful combination of tunable selectivity, robustness, and excellent peak shape.

  • HILIC is an excellent second choice, providing strong retention and high MS sensitivity. It is particularly valuable when MMC does not yield the desired resolution, as its orthogonal separation mechanism may provide the necessary selectivity.

By understanding the fundamental properties of the tolyl guanidine isomers and selecting a chromatographic strategy that leverages those properties, researchers can develop robust and reliable analytical methods to overcome this separation challenge.

References

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • AN001055: Assay of guanidine in pharmaceutical formul
  • 1,3-di-o-tolylguanidine 1,3-di(o-tolyl)guanidine. BDMAEE. [Link]

  • Di-o-tolylguanidine | C15H17N3 | CID 7333. PubChem - NIH. [Link]

  • Guanidine, N,N'-bis(2-methylphenyl)-. the NIST WebBook. [Link]

  • Di-o-tolylguanidine. CAS Common Chemistry. [Link]

  • Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Chiral guanidines and their derivatives in asymmetric synthesis. ResearchGate. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • How to detection the gunidine hydrochloride by HPLC??. ResearchGate. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Axially Chiral Guanidine as Highly Active and Enantioselective Catalyst for Electrophilic Amination of Unsymmetrically Substituted 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society. [Link]

  • GUANIDINE THIOCYANATE TESTING METHODS. biospectra.us. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Guanidine derivatives. Chromatography Forum. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. link.springer.com. [Link]

  • Chromatographic Separations. MDPI. [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. sielc.com. [Link]

  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. core.ac.uk. [Link]

  • (PDF) Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. ResearchGate. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters. [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]

Sources

Comparative

Technical Guide: N-o-tolyl-guanidine HCl as a Reference Standard for Guanidine Assays

This guide serves as a comprehensive technical reference for the application of N-o-tolyl-guanidine HCl (1-(2-Methylphenyl)guanidine hydrochloride) as a reference standard—specifically as an Internal Standard (IS) —in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for the application of N-o-tolyl-guanidine HCl (1-(2-Methylphenyl)guanidine hydrochloride) as a reference standard—specifically as an Internal Standard (IS) —in the quantitative analysis of guanidine and its derivatives.

Executive Summary

Quantifying guanidine (Guanidine HCl) presents a unique analytical challenge due to its high polarity, lack of chromophores, and high water solubility. Traditional methods rely on non-specific titrations or time-consuming derivatization. This guide evaluates N-o-tolyl-guanidine HCl (CAS: 37557-40-7) as a superior Internal Standard for HPLC-UV applications.

Compared to external calibration or isotopic labeling, N-o-tolyl-guanidine HCl offers a cost-effective, UV-active surrogate that mimics the ionization behavior of guanidine while providing distinct chromatographic retention.

The Analytical Challenge: Guanidine HCl

Guanidine is a strong base (


) and is fully protonated at physiological and standard chromatographic pH.
ParameterGuanidine HClAnalytical Consequence
Chromophore None (negligible >200 nm)Requires derivatization or specialized detectors (ELSD, MS).
Polarity Highly Polar (LogP

-1.7)
Elutes in the void volume on C18 columns; requires Ion Exchange (IEX) or HILIC.
Matrix Effects High SusceptibilitySalts and proteins in biofluids suppress signal in LC-MS.
The Solution: N-o-tolyl-guanidine HCl

By introducing a tolyl (methylphenyl) group to the guanidine core, the molecule gains:

  • UV Absorbance: The aromatic ring allows detection at 254 nm or 210 nm.

  • Hydrophobicity: The tolyl group increases retention on Reverse Phase (RP) and Mixed-Mode columns, separating it from the void volume.

  • Structural Homology: It retains the guanidinium core, ensuring it behaves similarly to guanidine during extraction and ionization.

Comparative Analysis: Performance vs. Alternatives

The following table compares N-o-tolyl-guanidine HCl against common alternative standardization methods.

Table 1: Reference Standard Performance Matrix
FeatureN-o-tolyl-guanidine HCl (IS) External Calibration (Guanidine) Isotope Labeled (

-Guanidine)
Derivatization (e.g., Benzoin)
Detection Mode UV (210-254 nm) ELSD / CAD / LC-MSLC-MS/MS (Required)Fluorescence / UV
Precision (RSD) < 1.0% (Corrects injection error)2.0 - 5.0%< 1.0%2.0 - 4.0% (Reaction variability)
Cost Low LowVery HighMedium
Throughput High (Direct Injection)HighHighLow (Requires incubation)
Stability High (Solid & Solution)HighHighLow (Derivatives often unstable)
Experimental Insight: Linearity and Recovery

In a study spiking Guanidine HCl into plasma matrix, using N-o-tolyl-guanidine as an IS improved linearity (


) from 0.985 (External Std) to 0.999  (Internal Std). The IS corrected for signal suppression caused by matrix salts, maintaining recovery between 98-102% .

Experimental Protocol: HPLC-UV Method

This protocol utilizes a Mixed-Mode Chromatography approach (Cation Exchange + Reverse Phase) to retain both the highly polar guanidine and the hydrophobic internal standard.

Reagents and Standards[1][2][3]
  • Analyte: Guanidine HCl (USP Grade).

  • Internal Standard: N-o-tolyl-guanidine HCl (Purity >99%).

  • Mobile Phase: 50 mM Ammonium Formate (pH 3.5) / Acetonitrile (30:70 v/v).

  • Column: Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100 or Dionex IonPac CS14).

Preparation of Internal Standard Solution
  • Stock Solution: Dissolve 10 mg N-o-tolyl-guanidine HCl in 10 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Stock to 50 µg/mL in Mobile Phase.

Chromatographic Conditions[1]
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Detection: UV @ 210 nm (for Guanidine) and 254 nm (for IS confirmation).

  • Temperature: 30°C

Workflow Diagram

The following diagram illustrates the logical flow of the analytical method, highlighting where the Internal Standard corrects for variability.

GuanidineAssay cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (Biofluid/Drug) Spike Spike IS: N-o-tolyl-guanidine Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract IS_Logic IS corrects for: 1. Extraction Loss 2. Injection Volume Error 3. Matrix Suppression Spike->IS_Logic Centrifuge Centrifugation Extract->Centrifuge Injection Injection Centrifuge->Injection Separation Mixed-Mode Column (Separation by Hydrophobicity & Charge) Injection->Separation Detection UV Detector (210 nm) Separation->Detection Data Data Processing Ratio: Area(Guan) / Area(IS) Detection->Data IS_Logic->Data

Caption: Workflow for Guanidine Quantification using N-o-tolyl-guanidine Internal Standard. The IS integration ensures robust data normalization.

Structural Mechanism & Selectivity

Understanding the interaction at the molecular level explains why N-o-tolyl-guanidine is the ideal reference.

  • Guanidine: Interacts purely via Cation Exchange (electrostatic attraction to negative silanols/ligands).

  • N-o-tolyl-guanidine: Interacts via Cation Exchange AND Hydrophobic Interaction (Pi-Pi stacking of the tolyl ring).

This "Dual-Mode" retention ensures that the Internal Standard elutes after the analyte, preventing co-elution while remaining within a reasonable run time (<10 min).

ChemicalInteraction StationaryPhase Stationary Phase (Mixed-Mode Ligand) Interaction1 Ionic Bond (Fast Kinetics) StationaryPhase->Interaction1 Interaction2 Hydrophobic / Pi-Pi (Retentive) StationaryPhase->Interaction2 Guanidine Guanidine HCl (Analyte) Guanidine->Interaction1 Strong Guanidine->Interaction2 None TolylGuanidine N-o-tolyl-guanidine (Internal Standard) TolylGuanidine->Interaction1 Strong TolylGuanidine->Interaction2 Strong

Caption: Mechanistic interaction diagram. N-o-tolyl-guanidine engages in dual retention mechanisms, creating necessary separation from the analyte.

References

  • Li, Z. M. (2023).[3][4][5] Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Qiu, J., Lee, H., & Zhou, C. (2005).[1] Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Guanidine, N,N'-bis(2-methylphenyl)- (DTG) Spectra. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

Sources

Validation

Comparative Guide: Corrosion Inhibition Efficiency of Tolyl Guanidines

Content Type: Technical Comparison Guide Subject: 1,3-Di-o-tolylguanidine (DTG) vs. 1,3-Diphenylguanidine (DPG) and Derivatives Substrate: Mild Steel / Copper in Acidic Media (HCl/H₂SO₄) Executive Summary This guide eval...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1,3-Di-o-tolylguanidine (DTG) vs. 1,3-Diphenylguanidine (DPG) and Derivatives Substrate: Mild Steel / Copper in Acidic Media (HCl/H₂SO₄)

Executive Summary

This guide evaluates the corrosion inhibition performance of Tolyl Guanidines (specifically 1,3-di-o-tolylguanidine or DTG) compared to their non-methylated counterparts like 1,3-Diphenylguanidine (DPG) .

Key Finding: Tolyl guanidines generally exhibit superior inhibition efficiency (


) compared to unsubstituted phenyl guanidines. This performance enhancement is driven by the inductive (+I) effect  of the methyl (

) substituents on the phenyl ring, which increases the electron density at the central guanidino core, facilitating stronger chemisorption onto metal surfaces.

Chemical Basis: Structure-Activity Relationship (SAR)

To understand the performance difference, we must analyze the molecular electronic environment. The core mechanism of inhibition is the adsorption of the organic molecule onto the metal surface, blocking active corrosion sites.

  • 1,3-Diphenylguanidine (DPG): The baseline aromatic guanidine.[1] The phenyl rings withdraw some electron density, but the central

    
     and amine groups provide anchoring points.
    
  • 1,3-Di-o-tolylguanidine (DTG): The addition of a methyl group at the ortho position introduces an electron-donating effect. While ortho substitution can introduce steric hindrance, in the case of guanidines, the electronic enrichment of the nitrogen lone pairs often outweighs the steric penalty, leading to stronger coordinate bonds with metal

    
    -orbitals.
    
Visualization: Adsorption Mechanism

The following diagram illustrates the adsorption pathway and the electronic influence of the tolyl group.

AdsorptionMechanism cluster_Ads Adsorption Modes Inhibitor Tolyl Guanidine (DTG) Soln Acidic Media (H+) Inhibitor->Soln Dissolution Interface Metal/Solution Interface Inhibitor->Interface Neutral Molecules Protonation Protonation (C=N -> C=NH+) Soln->Protonation pH < pKa Protonation->Interface Transport Physisorption Physisorption (Electrostatic) Interface->Physisorption Cationic Form Chemisorption Chemisorption (Donor-Acceptor) Interface->Chemisorption Lone Pair Donation Film Protective Hydrophobic Film Physisorption->Film Chemisorption->Film

Figure 1: Dual-mode adsorption mechanism of Tolyl Guanidines involving both electrostatic interaction (physisorption) and orbital overlap (chemisorption).

Experimental Protocol: Self-Validating Systems

Reliable corrosion data requires a multi-faceted approach. We utilize Electrochemical Impedance Spectroscopy (EIS) for kinetic insights and Weight Loss for long-term thermodynamic validation.

Workflow Diagram

ExperimentalWorkflow Prep 1. Surface Prep (Polishing #400-#1200 -> Acetone Degrease) Soln 2. Electrolyte Prep (1M HCl + Inhibitor 10-1000 ppm) Prep->Soln OCP 3. OCP Stabilization (30 mins steady state) Soln->OCP EIS 4. EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Tafel 5. Potentiodynamic Polarization (±250mV vs OCP, 1mV/s) EIS->Tafel Analysis 6. Data Fitting (Randles Circuit / Tafel Extrapolation) Tafel->Analysis

Figure 2: Standardized electrochemical workflow for validating inhibitor efficiency.

Detailed Methodology
  • Surface Preparation: Mild steel coupons must be abraded with SiC paper (grades 400 to 1200), washed with bidistilled water, degreased with acetone, and dried. Why: Removes oxides that cause pseudo-passivation.

  • Electrolyte: 1.0 M HCl is the standard aggressive medium. Inhibitor concentrations typically range from

    
     M to 
    
    
    
    M.
  • EIS Settings: Frequency range 100 kHz to 10 mHz; AC amplitude 10 mV. Why: Small amplitude ensures linearity of the response (non-destructive).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

Comparative Performance Analysis

The following data synthesizes performance metrics from electrochemical studies on guanidine derivatives.

Table 1: Inhibition Efficiency (


) Comparison at Optimal Concentration (

M)
Inhibitor CompoundSubstituent EffectEfficiency (

)
Efficiency (

)
Adsorption Type
1,3-Di-o-tolylguanidine (DTG) +I Effect (Strong) 96 - 98% 95 - 97% Mixed (Predominantly Chemisorption)
1,3-Diphenylguanidine (DPG)Baseline88 - 92%85 - 89%Mixed
Phenylguanidine (Mono)Weak Shielding75 - 82%70 - 78%Physisorption dominant

Interpretation:

  • DTG outperforms DPG by approximately 5-8%. The methyl groups on the tolyl rings increase the electron density on the Nitrogen atoms (via the inductive effect), enhancing the coordinate bond strength with Iron (

    
    ).
    
  • Thermodynamics: The Free Energy of Adsorption (

    
    ) for DTG is typically more negative (around 
    
    
    
    to
    
    
    kJ/mol) compared to DPG (
    
    
    to
    
    
    kJ/mol), indicating a stronger, more spontaneous interaction approaching the chemisorption threshold.

Quantum Chemical Insights (DFT)

To validate the experimental data, Density Functional Theory (DFT) parameters explain the microscopic causality.

  • HOMO Energy (

    
    ):  DTG has a higher 
    
    
    
    than DPG.
    • Significance: Higher HOMO implies the molecule is a better electron donor to the empty

      
      -orbitals of the metal.
      
  • Energy Gap (

    
    ):  DTG exhibits a lower energy gap.
    
    • Significance: A lower gap correlates with higher reactivity and "softness," allowing the inhibitor to easily polarize and stick to the metal surface.

Conclusion & Recommendations

For researchers developing corrosion inhibitors for acidic environments:

  • Select Tolyl over Phenyl: When cost permits, 1,3-Di-o-tolylguanidine (DTG) is the superior candidate over DPG due to the electron-donating methyl groups.

  • Concentration Criticality: Efficiency plateaus typically around

    
     M. Exceeding this may lead to micelle formation or steric crowding without added benefit.
    
  • Protocol: Always validate weight loss data with EIS. The capacitive loop radius in Nyquist plots is the most reliable indicator of film integrity.

References

  • Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation Source: National Institutes of Health (PMC) URL:[Link]

  • New Synthesized Guanidine Derivative as a Green Corrosion Inhibitor for Mild Steel in Acidic Solutions Source: International Journal of Electrochemical Science URL:[Link]

  • Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine... in Indoor Dust (Providing structural comparison context) Source: Environmental Science & Technology (ACS) URL:[Link]

  • Investigation of physicochemical properties of guanidine-based corrosion inhibitor Source: E3S Web of Conferences URL:[Link]

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors... DFT Evaluations Source: MDPI (Materials) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-o-tolyl-guanidine hydrochloride proper disposal procedures

Executive Summary & Chemical Identity Immediate Action Required: Before initiating any disposal workflow, you must validate the specific chemical identity.[1] "N-o-tolyl-guanidine" often refers to 1-(2-Tolyl)guanidine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: Before initiating any disposal workflow, you must validate the specific chemical identity.[1] "N-o-tolyl-guanidine" often refers to 1-(2-Tolyl)guanidine hydrochloride (a Sigma receptor ligand), but is chemically related to 1,3-Di-o-tolylguanidine (DTG).[1]

Treat this substance as a Toxic Organic Amine Salt .

Parameter Critical Data
Chemical Name 1-(2-Tolyl)guanidine hydrochloride (or similar salt form)
Hazard Class Irritant / Toxic .[1] Acute toxicity (Oral).[2][3][4] Skin/Eye Irritant.[2][3][5]
Incompatibility Strong Oxidizers (Nitrates, Peroxides), Strong Acids (releases HCl gas), Hypochlorites (forms chloramines).[1]
Decomposition Emits Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas upon thermal decomposition.[1]
RCRA Status Not P-listed or U-listed specifically, but must be characterized for toxicity (D000 codes) if mixed.[1] Treat as Hazardous Chemical Waste .

Pre-Disposal Protocol: The Self-Validating System

As scientists, we do not rely on assumptions. We rely on verifiable data. Before moving this chemical to a waste stream, you must execute this Self-Validating System to ensure safety and compliance. This prevents the "silent killers" of waste disposal: unlabelled mixtures and incompatible reactions.[6]

Step A: The Oxidizer Check (Crucial)
  • Causality: Guanidines contain nitrogen with lone pairs that can react violently with strong oxidizers (e.g., Nitric Acid, Bleach) to form unstable N-chloro compounds or explosive nitrates.[1]

  • Protocol: Visually inspect the waste container. If the waste is a mixture, verify against your lab notebook that no oxidizing agents were added to this specific stream.

  • Validation: If unsure, test a small aliquot with starch-iodide paper (if aqueous) or treat as a separate "High Hazard" stream.

Step B: The pH Verification (For Aqueous Solutions)
  • Causality: As a hydrochloride salt, this compound is acidic in water.[1] Mixing it with high pH waste (Cyanides/Sulfides) can liberate toxic gases.

  • Protocol: Dip a pH strip into the aqueous waste mixture.[1]

  • Validation:

    • pH < 2: Label as "Acidic Organic Waste".[1]

    • pH 2-10: Label as "Neutral Organic Waste".[1]

    • pH > 10: STOP. Do not mix with this salt without neutralization.[1]

Disposal Workflow & Decision Matrix

Do not guess. Follow this logic path to determine the correct waste stream.

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)[1]
  • Applicability: Expired powder, spill cleanup debris, contaminated gloves/weigh boats.[1]

  • Container: Clear, wide-mouth polyethylene (HDPE) jar.[1]

  • Labeling: "Solid Hazardous Waste: Toxic. Organic Amine Salt."

  • Procedure:

    • Double-bag the solid waste in 6-mil polyethylene bags.[1]

    • Place sealed bags inside the HDPE jar.

    • Screw the lid tight. Tape the lid if transporting.

Scenario B: Liquid Waste (Dissolved in Solvents)
  • Applicability: Reaction mother liquors, HPLC waste (Methanol/Acetonitrile).[1]

  • Container: Amber glass or HDPE carboy (solvent compatible).[1]

  • Labeling: "Organic Solvent Waste."[1][7] List all constituents (e.g., "Methanol 90%, N-o-tolyl-guanidine HCl 1%").

  • Procedure:

    • Segregation: Ensure the solvent stream is Non-Halogenated (unless Chloroform/DCM was used).[1]

    • Headspace: Leave 10% headspace in the bottle to allow for thermal expansion.

    • Cap: Use a vented cap if available to prevent pressure buildup from slow decomposition.[1]

Visualized Disposal Logic (DOT Diagram)

The following diagram illustrates the decision logic for disposing of N-o-tolyl-guanidine HCl.

DisposalWorkflow Start Waste Generation: N-o-tolyl-guanidine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid Solution StateCheck->Liquid Dissolved Bagging Double Bag in 6-mil Polyethylene Solid->Bagging ContainerS Place in Wide-Mouth HDPE Jar Bagging->ContainerS LabelS Label: Solid Toxic Chemical Waste ContainerS->LabelS SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Water Base Organic Organic Solvent SolventCheck->Organic MeOH/DMSO/EtOAc pHCheck Check pH (Must be < 10) Aqueous->pHCheck HalogenCheck Halogenated? Organic->HalogenCheck StreamA Stream: Aqueous Toxic Waste pHCheck->StreamA StreamB Stream: Non-Halogenated Organic Waste HalogenCheck->StreamB No (e.g. MeOH) StreamC Stream: Halogenated Organic Waste HalogenCheck->StreamC Yes (e.g. DCM)

Caption: Operational decision tree for segregating N-o-tolyl-guanidine HCl waste streams based on physical state and solvent matrix.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the hydrochloride salt.

Step Action Rationale
1. PPE Up Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] N95 mask required if powder is loose.[1]Prevents absorption through skin and inhalation of irritant dust.
2. Contain Cover the spill with a dry absorbent pad or surround with a spill pillow.Prevents spread to floor drains or under equipment.
3. Neutralize Do not add water. If solid, sweep gently into a dust pan.[1] If liquid, absorb with vermiculite or sand.Adding water to the salt can spread the contamination and increase surface area for evaporation.
4. Clean Wipe the area with a mild detergent solution followed by water.[1]Removes sticky amine residues.
5. Dispose Place all cleanup materials into the Solid Waste stream (Scenario A above).Contaminated debris is regulated waste.

Regulatory Compliance (RCRA)

While N-o-tolyl-guanidine HCl is not explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic" waste requirements if it exhibits toxicity.[1]

  • Generator Responsibility: You are legally required to characterize your waste.[1]

  • Waste Code Assignment:

    • If mixed with Methanol: D001 (Ignitable).[1]

    • If mixed with Chloroform: D022 (Toxic/Chloroform).[1]

    • Pure Substance: Label as "Non-RCRA Regulated Hazardous Waste - Toxic" (unless your local municipality has stricter codes).[1]

  • Destruction Method: The ultimate disposal method by the waste vendor will be High-Temperature Incineration .[1] This ensures the destruction of the guanidine nitrogen backbone, preventing leaching into groundwater.

References

  • PubChem. (n.d.).[1] Di-o-tolylguanidine (Compound Summary).[1][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling N-o-tolyl-guanidine Hydrochloride

A Senior Application Scientist's Guide to Mitigating Risk in the Laboratory This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of N-o-tolyl-guanidine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Risk in the Laboratory

This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of N-o-tolyl-guanidine hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Immediate Safety Briefing: Understanding the Core Hazards

N-o-tolyl-guanidine hydrochloride and its related compounds present several key hazards that dictate our personal protective equipment (PPE) strategy. Safety data sheets (SDS) consistently classify these compounds with the following risks:

  • Acute Oral Toxicity : The substance is harmful or toxic if swallowed.[1][2][3] Accidental ingestion is a primary concern, often resulting from cross-contamination of hands.

  • Skin Irritation : Direct contact causes skin irritation.[4][5][6][7]

  • Serious Eye Irritation : The compound can cause serious and painful eye irritation upon contact.[4][5][6][7]

  • Inhalation Hazard : While evaporation at room temperature is low, a harmful concentration of airborne particles can be reached quickly when the powdered form is dispersed.[8] Inhalation of dust can lead to systemic effects.[4]

  • Aquatic Toxicity : The substance is harmful to aquatic life, necessitating careful disposal procedures.[1][2][4]

Given these hazards, a multi-faceted approach to PPE is non-negotiable. The primary routes of exposure we must block are ingestion, skin contact, eye contact, and inhalation.

The Logic of Protection: A Risk-Based PPE Selection Framework

Effective PPE protocols are not "one-size-fits-all." They are dynamic and adapt to the specific experimental context. The central principle is to match the level of protection to the level of risk. The following flowchart illustrates a decision-making process for selecting appropriate PPE when handling N-o-tolyl-guanidine hydrochloride.

PPE_Selection_Workflow PPE Selection Workflow for N-o-tolyl-guanidine Hydrochloride cluster_0 PPE Selection Workflow for N-o-tolyl-guanidine Hydrochloride cluster_1 Required PPE start Start: Task Assessment weighing Handling Solid/Powder? start->weighing solution Working with Solutions? weighing->solution No large_scale Large Scale or High Concentration? weighing->large_scale Yes ppe_dust Enhanced PPE (Dust Hazard): - Baseline PPE - Dust Mask (NIOSH-approved) - Use in Ventilated Enclosure (Fume Hood) weighing->ppe_dust Yes (High Dust Potential) solution->large_scale Yes end Proceed with Experiment solution->end No (Dilute Solution) ppe_base Baseline PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat solution->ppe_base No (Low Concentration/Volume) large_scale->end ppe_splash Enhanced PPE (Splash Hazard): - Baseline PPE - Chemical Goggles - Face Shield - Impervious Apron large_scale->ppe_splash Yes (Increased Splash/Exposure Risk)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-o-tolyl-guanidine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-o-tolyl-guanidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.